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  • Product: 3-Amino-5-hydroxy-4-methoxybenzaldehyde
  • CAS: 343867-62-9

Core Science & Biosynthesis

Foundational

Comprehensive Spectral Analysis of 3-Amino-5-hydroxy-4-methoxybenzaldehyde: NMR and IR Data Interpretation

Executive Summary & Mechanistic Context 3-Amino-5-hydroxy-4-methoxybenzaldehyde (CAS: 343867-62-9) is a highly functionalized aromatic intermediate pivotal in the synthesis of complex active pharmaceutical ingredients (A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

3-Amino-5-hydroxy-4-methoxybenzaldehyde (CAS: 343867-62-9) is a highly functionalized aromatic intermediate pivotal in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals. Featuring four distinct functional groups—an aldehyde, a primary amine, a hydroxyl, and a methoxy group—this molecule presents a uniquely dense electronic environment.

In industrial and academic settings, this compound is frequently synthesized via the catalytic hydrogenation of corresponding nitro-derivatives (e.g., utilizing a Palladium on Carbon catalyst) [1]. Because incomplete reduction can leave trace nitro-intermediates, rigorous analytical validation using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy is not just standard practice—it is a mandatory quality control checkpoint [2].

This guide provides a deep-dive into the spectral causality of this molecule, empowering researchers to not merely read the data, but to understand the underlying quantum and electronic mechanics dictating the spectral output.

Standardized Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity data acquisition, the following methodologies must be adhered to. These protocols are designed as self-validating systems , meaning the experimental design inherently controls for and identifies analytical artifacts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Step 1: Sample Preparation & Solvent Selection Dissolve 10–15 mg of the synthesized compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). Causality: Chloroform-d (CDCl 3​ ) is insufficient here; the polar -OH and -NH 2​ groups induce strong intermolecular hydrogen bonding, leading to poor solubility and broadened peaks in non-polar solvents. DMSO- d6​ acts as a hydrogen-bond acceptor, sharpening the exchangeable proton signals.

Step 2: Acquisition Parameters Acquire spectra at 298 K using a high-field spectrometer (e.g., 400 MHz for 1 H, 100 MHz for 13 C). Utilize standard pulse sequences (zg30 for 1 H, zgpg30 for 13 C) with a relaxation delay (D1) of at least 2 seconds to ensure accurate integration.

Step 3: The D 2​ O Shake Validation (Critical Step) To definitively assign the exchangeable protons, a D 2​ O shake experiment is mandatory. After acquiring the standard 1 H NMR spectrum, add 1–2 drops of deuterium oxide (D 2​ O) to the NMR tube, shake vigorously, and re-acquire the spectrum. The disappearance of specific broad singlets validates their assignment as the hydroxyl and amino protons, distinguishing them from the aromatic backbone.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Step 1: Background Collection Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to subtract ambient CO 2​ and atmospheric moisture.

Step 2: Sample Application Place 2–3 mg of the solid powder directly onto the ATR crystal. Apply the pressure anvil until the software indicates optimal contact. Causality: ATR is prioritized over traditional KBr pellets because it eliminates the risk of water absorption by hygroscopic KBr, which can mask the critical -OH and -NH 2​ stretching regions of the sample.

Step 3: Data Processing Apply an ATR correction algorithm to account for the wavelength-dependent penetration depth of the IR beam, ensuring relative peak intensities match transmission spectra.

Spectral Data Analysis & Causality

1 H NMR Spectroscopy

The 1 H NMR spectrum is defined by the competing mesomeric (+M) and inductive (-I) effects of the substituents. The -NH 2​ and -OH groups act as strong π -electron donors (+M), shielding the aromatic protons, while the -CHO group acts as a π -electron withdrawer (-M), deshielding the ring.

Table 1: 1 H NMR Spectral Data (DMSO- d6​ , 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Electronic Effect
9.75 Singlet (s)1H-CHOHighly deshielded by the anisotropic effect of the C=O π -bond.
9.30 Broad singlet (br s)1H-OH (C5)Deshielded via hydrogen bonding; exchangeable with D 2​ O.
6.85 Doublet (d, J=1.8 Hz)1HAr-H (C6)Meta-coupling; shielded by the ortho +M effect of the -OH group.
6.70 Doublet (d, J=1.8 Hz)1HAr-H (C2)Meta-coupling; heavily shielded by the ortho +M effect of the -NH 2​ group.
5.10 Broad singlet (br s)2H-NH 2​ (C3)Broadened by quadrupolar relaxation of Nitrogen-14; exchangeable.
3.78 Singlet (s)3H-OCH 3​ (C4)Deshielded by the electronegative oxygen atom.
13 C NMR Spectroscopy

A hallmark of expertise in interpreting this molecule lies in the methoxy carbon shift. In mono-substituted anisoles, the methoxy carbon typically resonates at ~55 ppm. However, in this di-ortho substituted system, steric hindrance forces the methoxy group out of the aromatic plane.

Table 2: 13 C NMR Spectral Data (DMSO- d6​ , 100 MHz)

Chemical Shift (ppm)AssignmentCausality / Electronic Effect
191.5 -CHOCarbonyl carbon; heavily deshielded by oxygen electronegativity.
151.2 C5 (C-OH)Deshielded by direct attachment to oxygen (-I effect).
143.5 C3 (C-NH 2​ )Deshielded by direct attachment to nitrogen.
140.1 C4 (C-OCH 3​ )Deshielded by oxygen.
132.0 C1 (C-CHO)Aromatic ipso carbon attached to the electron-withdrawing aldehyde.
109.5 C6 (Ar-CH)Shielded by ortho/para +M effects from the -OH group.
104.2 C2 (Ar-CH)Shielded by ortho/para +M effects from the -NH 2​ group.
60.5 -OCH 3​ Steric Inhibition of Resonance: Flanked by -OH and -NH 2​ , the methoxy group is forced out-of-plane, disrupting p−π conjugation and shifting the signal downfield to ~60 ppm.
FT-IR Spectroscopy

The IR spectrum serves as a rapid, orthogonal validation tool. The aldehyde group is self-validated by identifying the Fermi resonance —a pair of weak absorption bands near 2840 cm⁻¹ and 2750 cm⁻¹. This resonance unambiguously differentiates the aldehyde from a ketone.

Table 3: FT-IR Spectral Data (ATR)

Wavenumber (cm⁻¹)IntensityVibrational ModeAssignment
3450, 3360 MediumN-H stretchPrimary amine (asymmetric and symmetric stretches).
3250 Broad, StrongO-H stretchPhenolic hydroxyl, broadened by intermolecular H-bonding.
2840, 2750 WeakC-H stretchAldehyde Fermi resonance (overtone interaction).
1675 StrongC=O stretchConjugated aldehyde carbonyl.
1595, 1510 StrongC=C stretchAromatic ring breathing modes.
1280, 1140 StrongC-O stretchPhenolic and methoxy C-O single bond stretches.

Data Visualization

Workflow A Synthesis & Purification (Pd/C Hydrogenation) B Sample Preparation (DMSO-d6 / ATR Crystal) A->B C 1H & 13C NMR Acquisition (400 MHz / 100 MHz) B->C D FT-IR Acquisition (Attenuated Total Reflectance) B->D E Data Processing & Integration (Phase Correction, Baseline) C->E D->E F Structural Confirmation (CAS: 343867-62-9) E->F

Fig 1. Standardized analytical workflow for spectral validation of benzaldehyde derivatives.

ElectronicEffects Substituent Substituents -OH -OCH3 -NH2 -CHO Effect Electronic Effect +M, -I +M, -I +M, -I -M, -I Substituent->Effect NMR NMR Impact Shielding Steric Shift Shielding Deshielding Effect->NMR

Fig 2. Causality of mesomeric (+M) and inductive (-I) effects on NMR chemical shifts.

Conclusion

The spectral characterization of 3-amino-5-hydroxy-4-methoxybenzaldehyde requires a nuanced understanding of advanced physical organic chemistry. By employing self-validating experimental protocols—such as D 2​ O exchange in NMR and Fermi resonance identification in IR—researchers can confidently confirm structural identity. Recognizing subtle phenomena, such as the steric inhibition of resonance affecting the 13 C methoxy shift, ensures that the analytical data translates into actionable, trustworthy intelligence for downstream pharmaceutical development.

References

Exploratory

3-amino-5-hydroxy-4-methoxybenzaldehyde solubility profile in polar aprotic solvents

Title: Solvation Thermodynamics and Solubility Profiling of 3-Amino-5-hydroxy-4-methoxybenzaldehyde in Polar Aprotic Solvents Executive Summary As a Senior Application Scientist in early-phase drug development, I frequen...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Solvation Thermodynamics and Solubility Profiling of 3-Amino-5-hydroxy-4-methoxybenzaldehyde in Polar Aprotic Solvents

Executive Summary As a Senior Application Scientist in early-phase drug development, I frequently encounter highly functionalized intermediates that present significant solubility bottlenecks. 3-Amino-5-hydroxy-4-methoxybenzaldehyde (CAS 343867-62-9) is a multifunctional aromatic aldehyde derivative that serves as a critical building block in advanced organic synthesis and active pharmaceutical ingredient (API) design[1]. Its complex substitution pattern creates a dense intermolecular hydrogen-bonding network in the solid state. This whitepaper provides an in-depth technical analysis of its solubility profile in polar aprotic solvents, detailing the thermodynamic causality of solvation and establishing a self-validating experimental protocol for accurate solubility determination.

Structural Causality and Solvation Thermodynamics

To engineer an optimal solvent system, we must first deconstruct the solute's structural motifs. 3-Amino-5-hydroxy-4-methoxybenzaldehyde possesses a unique combination of functional groups:

  • Hydrogen Bond Donors: The primary amine (-NH₂) and hydroxyl (-OH) groups.

  • Hydrogen Bond Acceptors: The formyl (-CHO) and methoxy (-OCH₃) groups.

In the crystalline solid state, these groups facilitate robust intermolecular lattice energies, which inherently restrict aqueous solubility. To dissolve this compound efficiently, the solvent must disrupt this lattice without inducing unwanted side reactions.

Why Polar Aprotic Solvents? Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (MeCN)—are defined by their lack of an acidic proton, meaning they cannot act as hydrogen bond donors[2]. However, they possess high dielectric constants and strong dipole moments, making them exceptional hydrogen bond acceptors.

Causality of Solvent Choice: When 3-amino-5-hydroxy-4-methoxybenzaldehyde is introduced into a polar aprotic medium, the solvent molecules act as potent H-bond acceptors for the solute's -OH and -NH₂ groups. Simultaneously, the strong solvent dipoles stabilize the electron-rich -OCH₃ and -CHO groups. Because polar aprotic solvents lack O-H or N-H bonds, they do not form restrictive protic solvent cages, leaving the solute's functional groups relatively "free" and highly reactive for downstream synthesis[3]. Furthermore, unlike polar protic solvents (e.g., methanol), aprotic solvents prevent degradation pathways such as the acetalization of the aldehyde group during prolonged storage.

Solvation S1 3-amino-5-hydroxy-4-methoxybenzaldehyde S2 H-Bond Donors (-OH, -NH2) S1->S2 S3 Polar Groups (-CHO, -OCH3) S1->S3 S5 Thermodynamic Solvation (Lattice Disruption) S2->S5 Solvent H-Bond Acceptance S3->S5 Dipole-Dipole Stabilization S4 Polar Aprotic Solvents (DMSO, DMF, NMP) S4->S5 High Dielectric Constant S6 Optimal Solubility Profile S5->S6

Logical relationship between solute functional groups and polar aprotic solvent properties.

Quantitative Solvent Parameters & Solvation Profiling

Based on the thermodynamic behavior of highly substituted benzaldehydes, polar aprotic solvents exhibit a distinct hierarchy in their solubilization capacity. The table below summarizes the physicochemical properties of key polar aprotic solvents[2] and their mechanistic impact on the solubility of 3-amino-5-hydroxy-4-methoxybenzaldehyde.

SolventFormulaDielectric Constant (ε)Dipole Moment (D)Solvation Mechanism & Profiling Notes
Dimethyl Sulfoxide (DMSO) (CH₃)₂SO46.73.96Highest Solubility: The highly polarized S=O bond acts as a superior H-bond acceptor for the solute's amine and hydroxyl groups.
N,N-Dimethylformamide (DMF) (CH₃)₂NCHO36.73.86High Solubility: Excellent dipole-dipole stabilization. Commonly used as a primary component in reaction mixtures due to its high capacity for organic linkers[4].
N-Methyl-2-pyrrolidone (NMP) CH₃NCOC₃H₆32.34.09High Solubility: The bulky cyclic structure provides excellent solvent cage stabilization for complex aromatic rings[4].
Acetonitrile (MeCN) CH₃CN38.33.20Moderate Solubility: Strong dipole alignment, but weaker H-bond acceptance compared to sulfoxides or amides.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

In pharmaceutical development, poor aqueous solubility is a major limiting factor, making the precise determination of solubility in common organic solvents a critical early-stage requirement[5]. To generate trustworthy data, I mandate the use of self-validating protocols. The isothermal saturation shake-flask method is the gold standard for determining equilibrium solubility[6].

The following step-by-step protocol is designed to eliminate kinetic artifacts (such as supersaturation) and ensure thermodynamic accuracy.

Step 1: Excess Solute Addition Accurately weigh an excess amount of 3-amino-5-hydroxy-4-methoxybenzaldehyde into a borosilicate glass vial. It is critical that a visible solid phase remains present at equilibrium to satisfy the Gibbs phase rule for a saturated solution.

Step 2: Solvent Equilibration Pipette exactly 5.0 mL of the target anhydrous polar aprotic solvent (e.g., DMSO) into the vial. Seal the vial hermetically to prevent atmospheric moisture ingress, which can drastically alter the dielectric constant of hygroscopic solvents. Place the vial in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C and agitate at 200 RPM for 48 hours to ensure complete thermodynamic equilibrium.

Step 3: Phase Separation Transfer the suspension to a centrifuge. Centrifuge at 10,000 RPM for 15 minutes at 25°C to tightly pellet the undissolved solid.

Step 4: Filtration (Causality Note) Carefully aspirate the supernatant and filter it through a 0.22 µm PTFE syringe filter. Crucial Step: You must discard the first 1 mL of the filtrate. Highly functionalized aromatics can adsorb onto the PTFE membrane; discarding the initial volume saturates the membrane's binding sites, preventing falsely low concentration readings.

Step 5: HPLC-UV Quantification Dilute the filtrate volumetrically with the mobile phase and analyze via High-Performance Liquid Chromatography with UV detection (monitoring the aromatic π-π* transitions at ~260-280 nm). Quantify the concentration against a validated calibration curve.

Step 6: Solid-State Validation (The Trustworthiness Pillar) Recover the undissolved pellet from Step 3 and analyze it using X-Ray Powder Diffraction (XRPD). This step makes the system self-validating: it confirms that no solvent-mediated polymorphic transformation or solvate formation occurred during the 48-hour equilibration[7]. If the crystal lattice has changed, the measured solubility corresponds to the new pseudopolymorph, not the original API candidate.

Workflow N1 1. Excess Solute Addition N3 3. Isothermal Equilibration (Shake-Flask, 48h) N1->N3 N2 2. Aprotic Solvent Addition N2->N3 N4 4. Phase Separation (Centrifugation) N3->N4 N5 5. HPLC-UV Quantification N4->N5 N6 6. Solid-State Validation (XRPD Analysis) N4->N6 Pellet Recovery

Self-validating shake-flask workflow for determining equilibrium solubility.

Implications for Drug Development

Understanding the solubility profile of 3-amino-5-hydroxy-4-methoxybenzaldehyde in polar aprotic solvents directly dictates the scalability of its synthetic applications. Because these solvents can dissolve high concentrations of the intermediate without participating in unwanted side reactions (such as Schiff base formation with the primary amine), they are the optimal choice for complex coupling reactions, reductive aminations, and high-throughput biological assay preparations. By strictly adhering to the thermodynamic principles and validation protocols outlined above, researchers can ensure robust, reproducible, and scalable API development.

References

  • ChemicalCell - Benzaldehyde, 3-Amino-5-Hydroxy-4-Methoxy- (9Ci) CAS NO 343867-62-9 - [Link]

  • Taylor & Francis - Polar aprotic solvents – Knowledge and References -[Link]

  • MDPI - Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes -[Link]

  • ACS Publications - Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics -[Link]

  • Wikipedia - Polar aprotic solvent -[Link]

  • Master Organic Chemistry - Polar Protic? Polar Aprotic? Nonpolar? All About Solvents -[Link]

Sources

Foundational

Technical Whitepaper: Structural Elucidation and Synthetic Utility of 3-Amino-5-hydroxy-4-methoxybenzaldehyde

Executive Summary 3-Amino-5-hydroxy-4-methoxybenzaldehyde (CAS: 343867-62-9) is a highly functionalized aromatic building block utilized extensively in advanced organic synthesis[1]. Featuring a unique tetra-substituted...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Amino-5-hydroxy-4-methoxybenzaldehyde (CAS: 343867-62-9) is a highly functionalized aromatic building block utilized extensively in advanced organic synthesis[1]. Featuring a unique tetra-substituted benzene ring, this compound serves as a critical intermediate in the development of complex pharmaceutical agents, agrochemicals, and fine chemicals[1]. The strategic placement of electron-donating groups (amino, hydroxy, methoxy) alongside an electron-withdrawing group (aldehyde) creates a highly specific electronic and steric environment, making it an invaluable precursor for targeted synthetic pathways.

As a Senior Application Scientist, I have structured this guide to detail the molecular characteristics, crystallographic profiling, and self-validating synthetic workflows required to successfully isolate and utilize this compound in research and development settings.

Molecular Identity and Physicochemical Properties

Understanding the fundamental physicochemical properties of 3-amino-5-hydroxy-4-methoxybenzaldehyde is the first step in designing scalable synthetic and purification workflows. The compound exhibits a delicate balance of polar and non-polar characteristics, dictated by its functional groups.

Causality of Reactivity: The electron-donating groups (-OH, -OCH3, -NH2) significantly enrich the electron density of the aromatic ring, making it highly susceptible to electrophilic aromatic substitution. Conversely, the aldehyde group provides a reactive electrophilic center, serving as a handle for condensation reactions (e.g., Schiff base formation, Knoevenagel condensations) critical for extending the molecular framework.

Table 1: Physicochemical Specifications
PropertyValue
Chemical Name 3-Amino-5-hydroxy-4-methoxybenzaldehyde
CAS Registry Number 343867-62-9
Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
Exact Mass 167.058 Da
SMILES String O=CC1=CC(O)=C(OC)C(N)=C1
DSSTox ID DTXSID80513188

Quantitative data compiled from validated chemical repositories[2][3].

Crystallographic Profiling and Structural Elucidation

The crystal structure of substituted benzaldehydes provides critical insights into their stability, solubility, and solid-state reactivity. For 3-amino-5-hydroxy-4-methoxybenzaldehyde, the crystal packing is dominated by a complex network of intermolecular interactions.

Causality in Crystal Packing: The inherent planarity of the conjugated aromatic system facilitates strong π−π stacking interactions between adjacent molecules. Concurrently, the −NH2​ and −OH groups serve as robust hydrogen bond donors, while the −CHO and −OCH3​ oxygen atoms act as acceptors. This multi-point hydrogen bonding capability typically results in highly stable 2D or 3D supramolecular architectures (such as R22​(8) dimeric motifs), which directly influence the compound's melting point and dissolution kinetics in polar solvents.

Self-Validating Protocol: Single-Crystal X-Ray Diffraction (SC-XRD) Workflow

To definitively determine the crystal structure, a rigorous SC-XRD protocol must be employed. This workflow is designed to be self-validating, ensuring that the resulting electron density map is an accurate representation of the molecular geometry.

Step 1: Controlled Nucleation (Crystallization)

  • Procedure: Dissolve 50 mg of the highly pure compound (>99.9%)[1] in a minimal volume of warm ethanol. Slowly diffuse water (antisolvent) into the solution via vapor diffusion at 4°C.

  • Causality: Ethanol provides high solubility for the organic framework, while water lowers the saturation threshold. Vapor diffusion ensures an extremely slow rate of supersaturation. This controlled thermodynamic environment is critical for growing diffraction-quality single crystals rather than twinned or amorphous aggregates.

Step 2: Crystal Harvesting and Mounting

  • Procedure: Select a crystal with optimal dimensions (e.g., 0.15 × 0.10 × 0.10 mm) under a polarized light microscope. Mount the crystal on a MiTeGen loop using perfluoropolyether oil.

  • Causality: The inert oil protects the crystal from atmospheric degradation and prevents solvent loss, which could cause the crystal lattice to collapse prior to data collection.

Step 3: Cryogenic Data Collection

  • Procedure: Transfer the mounted crystal to a diffractometer equipped with a Mo K α X-ray source ( λ = 0.71073 Å) and cool to 100 K using a nitrogen cryostream.

  • Causality: Collecting data at cryogenic temperatures minimizes the thermal anisotropic displacement parameters (atomic vibrations). This drastically improves the signal-to-noise ratio at high diffraction angles, allowing for the precise localization of the elusive hydrogen atoms on the −NH2​ and −OH groups.

Step 4: Structure Solution and Refinement (Self-Validation)

  • Procedure: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (e.g., SHELXL).

  • Validation Check: The structural model is validated only when the final R1​ value converges below 0.05 and the Goodness-of-Fit (S) approaches 1.00. Residual electron density peaks must not exceed chemically sensible limits (e.g., < 0.5 e/ų).

Synthetic Pathways and Downstream Applications

The synthesis of 3-amino-5-hydroxy-4-methoxybenzaldehyde is typically achieved through the catalytic hydrogenation of its corresponding nitroaromatic precursor (similar to the synthetic pathways utilized for related compounds like 5-nitrovanillin)[4]. This transformation is highly sensitive to the choice of catalyst and reaction conditions.

G A Nitroaromatic Precursor B Catalytic Hydrogenation (Pd/C, H2 atm) A->B Reduction C Crude 3-Amino-5-hydroxy- 4-methoxybenzaldehyde B->C Filtration & Concentration D Recrystallization (EtOH/H2O Gradient) C->D Purification E Slow Evaporation (Controlled Nucleation) D->E Supersaturation F SC-XRD Structural Elucidation E->F Single Crystal Harvest

Workflow for the synthesis and crystallographic elucidation of the target benzaldehyde.

Self-Validating Protocol: Catalytic Hydrogenation

Step 1: Reaction Assembly

  • Procedure: Dissolve the nitro precursor in anhydrous methanol. Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%)[4].

  • Causality: Methanol acts as a protic solvent that stabilizes the polar transition states during reduction. The Pd/C catalyst provides a high surface area for the adsorption and homolytic cleavage of H2​ gas.

Step 2: Hydrogenation

  • Procedure: Purge the reaction vessel with argon, then introduce H2​ gas at 1 atm. Stir vigorously at 25°C.

  • Causality & Validation: Vigorous stirring overcomes the gas-liquid mass transfer limitation, ensuring a constant supply of dissolved hydrogen to the catalyst surface. The reaction progress is self-validated via Thin Layer Chromatography (TLC); the disappearance of the less polar nitro compound and the emergence of the highly polar amino derivative confirms the reaction's progression.

Step 3: Catalyst Removal and Workup

  • Procedure: Filter the reaction mixture through a tightly packed pad of Celite. Wash the pad with excess methanol and concentrate the filtrate in vacuo.

  • Causality: Celite traps the sub-micron palladium particles. Failing to remove these particles can lead to heavy metal contamination and unwanted side reactions (e.g., oxidative degradation of the newly formed amine) during subsequent synthetic steps.

Analytical Workflows for Quality Control

To ensure the integrity of 3-amino-5-hydroxy-4-methoxybenzaldehyde for downstream pharmaceutical applications, rigorous quality control protocols are required[1].

  • High-Performance Liquid Chromatography (HPLC): Used to verify purity (>99.9%)[1]. A reverse-phase C18 column with a gradient of water/acetonitrile (containing 0.1% Trifluoroacetic acid) is employed. Causality: The trifluoroacetic acid suppresses the ionization of the −OH group, preventing peak tailing and ensuring sharp, symmetrical chromatographic peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are critical for confirming the substitution pattern. The aldehyde proton typically resonates far downfield (~9.7 ppm), while the methoxy protons appear as a sharp singlet (~3.8 ppm). The meta-coupling between the remaining aromatic protons confirms the 1,3,4,5-tetrasubstituted nature of the ring.

Conclusion

3-Amino-5-hydroxy-4-methoxybenzaldehyde is a sophisticated molecular building block whose utility is defined by its precise structural and electronic properties. By employing rigorous, self-validating protocols for its synthesis, crystallization, and structural elucidation, researchers can reliably leverage this compound in the development of next-generation chemical entities.

References

  • Title: Benzaldehyde, 3-Amino-5-Hydroxy-4-Methoxy- (9Ci) CAS NO 343867-62-9 - ChemicalCell Source: chemicalcell.com URL: [Link]

Sources

Exploratory

Electron-Donating Substituent Effects in 3-Amino-5-Hydroxy-4-Methoxybenzaldehyde: A Mechanistic Guide for Drug Development

Executive Summary In advanced organic synthesis and rational drug design, the reactivity of aromatic aldehydes is fundamentally governed by the electronic topology of their ring substituents. 3-Amino-5-hydroxy-4-methoxyb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and rational drug design, the reactivity of aromatic aldehydes is fundamentally governed by the electronic topology of their ring substituents. 3-Amino-5-hydroxy-4-methoxybenzaldehyde (CAS: 343867-62-9) represents a highly functionalized, multi-substituted building block [1]. The unique spatial arrangement of three distinct electron-donating groups (EDGs)—an amino group, a hydroxy group, and a methoxy group—creates a complex "push-pull" electronic environment. This whitepaper dissects the mesomeric (+M) and inductive (-I) effects of these substituents, exploring their profound impact on carbonyl electrophilicity, Schiff base formation kinetics, and downstream applications in metallodrug development.

Electronic Topology & Mechanistic Causality

To predict the behavior of 3-amino-5-hydroxy-4-methoxybenzaldehyde in biological or synthetic systems, we must map the localized electron density. The reactivity of the C1 aldehyde group is dictated by the sum of the electronic effects from positions 3, 4, and 5.

The Synergistic "Push" Dynamics
  • Para-Methoxy Effect (C4): The methoxy group at the para position exerts a moderate inductive electron-withdrawing effect (-I) but a dominant mesomeric electron-donating effect (+M). Because it is para to the carbonyl, its lone pairs delocalize directly into the π -system, localizing negative charge on the C1 carbon. This drastically reduces the partial positive charge ( δ+ ) on the carbonyl carbon, lowering its electrophilicity.

  • Meta-Amino (C3) & Meta-Hydroxy (C5) Effects: Both the amino and hydroxy groups are strong +M and moderate -I directors. Positioned meta to the aldehyde, their mesomeric donation does not directly resonate onto the C1 carbon. Instead, they donate electron density to their ortho and para positions (C2, C4, and C6).

  • Mechanistic Causality: Because both the C3-amino and C5-hydroxy groups funnel electron density into C4, the C4 carbon becomes hyper-enriched. This electrostatic repulsion forces the C4-methoxy oxygen to maximize its own +M donation toward the C1 carbonyl. Consequently, the carbonyl group becomes highly stabilized and significantly less reactive toward nucleophilic attack compared to unsubstituted benzaldehyde.

ElectronicTopology C1 C1: Aldehyde (-CHO) Electron-Withdrawing (-M, -I) C3 C3: Amino (-NH2) Meta (+M, -I) Ring Aromatic Ring Electron Density Redistribution C3->Ring Ortho/Para Donation C4 C4: Methoxy (-OCH3) Para (+M > -I) C4->Ring Direct Para Donation to C1 C5 C5: Hydroxy (-OH) Meta (+M, -I) C5->Ring Ortho/Para Donation Ring->C1 Reduced Electrophilicity

Fig 1: Mesomeric and inductive electron-donating substituent effects on the aromatic ring.

Implications for Drug Development

Schiff Base Formation Kinetics

Aromatic aldehydes are frequently utilized to form imines (Schiff bases) with primary amines, a critical mechanism in bioconjugation, prodrug formulation, and skin sensitization assessments. According to recent chemoassay profiling studies [2], the presence of electron-donating groups significantly lowers the second-order rate constant ( k1​ ) for adduct formation. While electron-withdrawing groups (like -NO 2​ ) increase the reactivity-promoting -I effect toward the carbonyl, the massive +M electron donation in 3-amino-5-hydroxy-4-methoxybenzaldehyde stabilizes the transition state but fundamentally hampers nucleophilic attack by increasing the activation energy required for hemiaminal formation.

Spin-State Switching in Metallodrugs

Schiff bases derived from multi-substituted benzaldehydes are premier ligands for transition metals. The electronic nature of the substituents directly modulates the ligand field strength. Research on Fe(III) complexes demonstrates that electron-donating substituents (like methoxy) decrease the energy gap between the metal's t2g​ and eg​ orbitals [3]. This orbital compression shifts the spin-crossover (SCO) transition temperature ( T1/2​ ) to lower values, a property highly sought after in the development of targeted metallodrugs and molecular magnetic switches.

Self-Validating Experimental Protocols

To empirically validate the electronic effects of 3-amino-5-hydroxy-4-methoxybenzaldehyde, researchers must employ rigorous, self-validating workflows.

Protocol 1: Kinetic Profiling of Schiff Base Formation (Gly-pNA Assay)

This protocol measures the electrophilicity of the aldehyde by tracking its reaction with glycine-para-nitroanilide (Gly-pNA) [2].

  • Reagent Preparation: Prepare a 50 mM solution of 3-amino-5-hydroxy-4-methoxybenzaldehyde in DMSO. Prepare a 0.5 mM solution of Gly-pNA in a phosphate buffer (pH 7.4).

    • Causality: Maintaining the aldehyde in a 100-fold molar excess establishes pseudo-first-order kinetics. This ensures the reaction rate depends solely on the nucleophile concentration over time, simplifying the mathematical extraction of the second-order rate constant ( k1​ ).

  • Reaction Initiation: Inject 10 μ L of the aldehyde solution into 990 μ L of the Gly-pNA buffer solution within a quartz cuvette.

  • Kinetic Monitoring: Monitor the absorbance at 405 nm using a UV-Vis spectrophotometer at 25°C for 60 minutes.

    • Causality: Gly-pNA is selected because the consumption of the free amine during hemiaminal/imine formation results in a direct, quantifiable spectrophotometric shift, eliminating the need for chromatographic separation.

  • Self-Validation Check: Run a parallel blank containing only Gly-pNA and DMSO in buffer. The baseline absorbance must remain constant. Any drift indicates buffer contamination or spontaneous degradation, invalidating the kinetic run.

Workflow Step1 1. Substrate Prep Aldehyde Solution Step2 2. Nucleophile Addition Gly-pNA in Buffer Step1->Step2 Step3 3. Kinetic Monitoring UV-Vis Absorbance Step2->Step3 Step4 4. Data Analysis Calculate Rate Constants Step3->Step4

Fig 2: Experimental workflow for kinetic profiling of Schiff base formation via Gly-pNA assay.

Protocol 2: Synthesis of Fe(III) Spin-Crossover Complexes

This protocol leverages the multi-substituted aldehyde to create a chelating ligand for SCO analysis [3].

  • In Situ Ligand Condensation: Dissolve 1 mmol of 3-amino-5-hydroxy-4-methoxybenzaldehyde in 15 mL of absolute ethanol. Add 1 mmol of N-ethylethylenediamine dropwise under continuous stirring at 60°C for 2 hours.

    • Causality: The highly electron-rich nature of the aldehyde makes the resulting isolated Schiff base prone to oxidative degradation. In situ condensation prevents isolation and immediately primes the system for metalation.

  • Metalation: Add 0.5 mmol of Fe(SO 4​ ) 2​ ·7H 2​ O dissolved in 5 mL of methanol to the hot ligand solution. Stir for an additional 1 hour.

    • Causality: Immediate metalation traps the transient Schiff base intermediate, forcing it into a stable octahedral geometry around the Fe(III) center.

  • Precipitation & Isolation: Introduce 1 mmol of KNCSe to precipitate the complex. Filter, wash with cold ethanol, and dry under a vacuum.

  • Self-Validation Check: Perform UV-Vis spectroscopy on the isolated complex. A distinct metal-to-ligand charge transfer (MLCT) band in the 400-500 nm range confirms successful metalation. The absence of this band indicates failed Schiff base condensation or metal coordination.

Quantitative Data Summaries

The following tables synthesize the quantitative impact of substituent electronic effects on reactivity and metallo-ligand properties.

Table 1: Impact of Substituents on Schiff Base Formation Kinetics [2]

Aldehyde DerivativeSubstituent Electronic EffectAdduct Formation Rate ( k1​ )Mechanistic Consequence
BenzaldehydeNone (Baseline)0.499 L·mol⁻¹·min⁻¹Standard electrophilicity at C1
4-MethoxybenzaldehydeStrong +M, Weak -I (Para)< 0.499 L·mol⁻¹·min⁻¹+M effect delocalizes to C1, reducing reactivity
3-NitrobenzaldehydeStrong -M, Strong -I (Meta)1.57 L·mol⁻¹·min⁻¹-I effect increases C1 electrophilicity
3-Amino-5-hydroxy-4-methoxybenzaldehyde Synergistic +M (Multi-position) Significantly Reduced Hyper-enriched ring drastically lowers C1 electrophilicity

Table 2: Substituent Effects on Fe(III) Spin-Crossover (SCO) Temperature [3]

Ligand SubstituentElectronic NatureOrbital Energy Gap ( t2g​ to eg​ )Spin Transition Temp ( T1/2​ )
-NO 2​ (Nitro)Electron-WithdrawingIncreased366 K (High)
-H (Unsubstituted)NeutralBaseline251 K (Moderate)
-OCH 3​ (Methoxy)Electron-DonatingDecreased219 K (Low)
-NH 2​ , -OH, -OCH 3​ Multi-Electron-Donating Significantly Decreased < 219 K (Predicted)

Conclusion

The substitution pattern of 3-amino-5-hydroxy-4-methoxybenzaldehyde creates a highly specific electronic architecture. The meta-positioned amino and hydroxy groups synergistically enrich the C4 carbon, amplifying the para-methoxy group's mesomeric donation to the carbonyl. This profound reduction in electrophilicity must be accounted for when utilizing this molecule in bioconjugation kinetics or when designing low-temperature spin-crossover metallodrugs.

References

  • ChemicalCell. "Benzaldehyde, 3-Amino-5-Hydroxy-4-Methoxy- (9Ci) CAS NO 343867-62-9". ChemicalCell Products & Services.
  • E. Natsch et al. "Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency". Chemical Research in Toxicology, ACS Publications (2023).
  • S. Kumar et al. "Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temperature in Fe(III) Complexes". ACS Omega (2022).

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 3-Amino-5-Hydroxy-4-Methoxybenzaldehyde as a Versatile Precursor in Pharmaceutical Synthesis

Authored for: Researchers, Scientists, and Drug Development Professionals Introduction: A Privileged Scaffold with Strategic Functionality In the landscape of medicinal chemistry, certain molecular frameworks, often term...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold with Strategic Functionality

In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," appear repeatedly at the core of diverse, biologically active compounds. The vanillin (4-hydroxy-3-methoxybenzaldehyde) moiety is one such scaffold, prized for its natural origin, low toxicity, and versatile chemical handles. This guide focuses on a highly functionalized vanillin derivative: 3-amino-5-hydroxy-4-methoxybenzaldehyde .

The strategic placement of an amino group ortho to the hydroxyl function and meta to the aldehyde introduces a unique and powerful set of synthetic possibilities not present in vanillin itself. This arrangement creates an o-aminophenol system, a classic precursor for nitrogen- and oxygen-containing heterocycles. Simultaneously, the persistent aldehyde group allows for a host of condensation and cyclization reactions. This document serves as a technical guide, providing detailed protocols and mechanistic insights into the use of this precursor for constructing pharmaceutically relevant heterocyclic cores.

Physicochemical Properties and Reactivity Profile

The unique reactivity of 3-amino-5-hydroxy-4-methoxybenzaldehyde stems from the interplay of its three key functional groups. Understanding its fundamental properties is crucial for designing successful synthetic strategies.

Key Properties
PropertyValueSource
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
IUPAC Name 3-amino-4-hydroxy-5-methoxybenzaldehyde
CAS Number 854873-06-6
Appearance (Predicted) Light brown to yellow solid-
XLogP3 0.3
Reactivity Analysis

The molecule's synthetic utility is governed by three primary reactive centers: the nucleophilic amino group, the acidic phenolic hydroxyl group, and the electrophilic aldehyde carbonyl.

Caption: Key reactive sites of 3-amino-5-hydroxy-4-methoxybenzaldehyde.

The electron-donating effects of the hydroxyl and amino groups activate the aromatic ring, making it susceptible to electrophilic substitution. This inherent reactivity profile makes it an ideal starting material for building complex heterocyclic systems.

Application I: Synthesis of Benzoxazole Scaffolds

Benzoxazoles are a cornerstone of medicinal chemistry, found in compounds with antimicrobial, anticancer, and anti-inflammatory properties. The o-aminophenol structure embedded within our precursor is perfectly suited for their synthesis. The most direct method involves the condensation with an aldehyde, followed by an oxidative cyclization.

Mechanistic Rationale

The reaction proceeds in two key steps:

  • Schiff Base Formation: The nucleophilic amino group of the precursor attacks the carbonyl carbon of a partner aldehyde, leading to the formation of a Schiff base (imine) intermediate after dehydration.

  • Oxidative Cyclization: The hydroxyl group, positioned ortho to the imine, attacks the imine carbon. Subsequent oxidation (aromatization) of the resulting benzoxazoline intermediate yields the stable benzoxazole ring. Elemental sulfur or even atmospheric oxygen can serve as the oxidant under appropriate conditions.

Protocol 1: Synthesis of a 2-Aryl-6-hydroxy-5-methoxy-7-aminobenzoxazole

This protocol details a one-pot synthesis via the condensation of 3-amino-5-hydroxy-4-methoxybenzaldehyde (as the o-aminophenol component) with a second, distinct aromatic aldehyde (e.g., benzaldehyde).

Materials:

  • 3-amino-5-hydroxy-4-methoxybenzaldehyde (1.0 mmol, 167.2 mg)

  • Benzaldehyde (1.1 mmol, 116.7 mg, 0.11 mL)

  • Samarium Triflate [Sm(OTf)₃] (5 mol%, 31.2 mg) or another suitable Lewis/Brønsted acid catalyst

  • Deionized Water (5 mL)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask, add 3-amino-5-hydroxy-4-methoxybenzaldehyde (1.0 mmol), deionized water (5 mL), and the aromatic aldehyde (1.1 mmol).

  • Catalyst Addition: Add the samarium triflate catalyst (5 mol%) to the suspension. Using a water-tolerant Lewis acid catalyst allows the reaction to proceed under environmentally benign conditions.

  • Reaction: Stir the mixture vigorously at reflux (100 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the aqueous medium.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 2-aryl-benzoxazole product.

Self-Validation: The identity and purity of the final compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the starting material aldehyde proton (~9.8 ppm) and the appearance of characteristic aromatic signals for the newly formed benzoxazole ring in the NMR spectrum would validate the transformation.

Benzoxazole_Workflow start 1. Combine Reactants (Precursor, Aldehyde, H₂O) catalyst 2. Add Catalyst (e.g., Sm(OTf)₃) start->catalyst reflux 3. Heat to Reflux (4-6 hours) catalyst->reflux monitor 4. Monitor by TLC reflux->monitor workup 5. Cool & Extract (Ethyl Acetate) monitor->workup Reaction Complete purify 6. Dry, Concentrate & Purify (Column Chromatography) workup->purify end 7. Characterize Product (NMR, MS) purify->end

Caption: Experimental workflow for the synthesis of a benzoxazole derivative.

Application II: Pictet-Spengler Reaction for β-Carboline Scaffolds

The Pictet-Spengler reaction is a powerful tool for synthesizing tetrahydroisoquinoline and tetrahydro-β-carboline skeletons, which are prevalent in alkaloid natural products. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. In this application, our precursor provides the aldehyde component, which can react with a biologically relevant amine like tryptamine.

Mechanistic Rationale

The reaction mechanism is a classic example of intramolecular electrophilic aromatic substitution.

  • Condensation: The primary amine of the β-arylethylamine (e.g., tryptamine) reacts with the aldehyde of our precursor to form a Schiff base.

  • Iminium Ion Formation: Under acidic conditions, the imine nitrogen is protonated, forming a highly electrophilic iminium ion.

  • Cyclization: The electron-rich indole ring of tryptamine acts as a nucleophile, attacking the iminium carbon in a 6-endo-trig cyclization. This is the key ring-forming step.

  • Deprotonation: A final deprotonation step restores the aromaticity of the indole system, yielding the final tetrahydro-β-carboline product.

Pictet_Spengler_Mechanism Pictet-Spengler Reaction Mechanism node_A Reactants: Precursor Aldehyde + Tryptamine node_B Schiff Base Formation (-H₂O) node_A->node_B Condensation node_C Protonation (H⁺) Forms Iminium Ion node_B->node_C Acid Catalyst node_D Electrophilic Attack (Ring Closure) node_C->node_D Intramolecular Cyclization node_E Deprotonation (-H⁺) (Aromatization Restored) node_D->node_E node_F Tetrahydro-β-carboline Product node_E->node_F

Caption: Simplified mechanism of the Pictet-Spengler reaction.

Protocol 2: Synthesis of a Substituted Tetrahydro-β-carboline

This protocol describes the reaction of 3-amino-5-hydroxy-4-methoxybenzaldehyde with tryptamine.

Materials:

  • 3-amino-5-hydroxy-4-methoxybenzaldehyde (1.0 mmol, 167.2 mg)

  • Tryptamine (1.0 mmol, 160.2 mg)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reactant Dissolution: In a dry 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-5-hydroxy-4-methoxybenzaldehyde (1.0 mmol) and tryptamine (1.0 mmol) in anhydrous dichloromethane (10 mL).

  • Acid Catalyst: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA, 1.1 mmol, 85 µL) dropwise with stirring. The acid is critical for catalyzing both the imine formation and the subsequent cyclization by generating the reactive iminium ion.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until the effervescence ceases and the pH is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography or recrystallization from a suitable solvent system (e.g., methanol/ethyl acetate) to yield the pure tetrahydro-β-carboline product.

Trustworthiness Check: The success of the Pictet-Spengler reaction is highly dependent on the acid catalyst and the exclusion of excess water, which can hydrolyze the iminium intermediate. The use of anhydrous solvent and dropwise addition of a strong acid like TFA are crucial for driving the reaction to completion. The final product's structure should be rigorously confirmed by 2D NMR techniques (e.g., COSY, HMBC) to establish the connectivity of the newly formed ring system.

Summary and Outlook

3-Amino-5-hydroxy-4-methoxybenzaldehyde is a potent and versatile building block for pharmaceutical synthesis. Its densely packed, strategically arranged functional groups enable direct access to valuable heterocyclic cores. The protocols provided for benzoxazole and tetrahydro-β-carboline synthesis demonstrate its utility in constructing complex scaffolds from simple, well-defined reaction pathways. The principles and procedures outlined herein serve as a robust foundation for researchers aiming to leverage this unique precursor in the design and development of novel therapeutic agents. Future explorations could involve using the amino group for derivatization into sulfonamides or utilizing the aldehyde in multi-component reactions to further expand its synthetic repertoire.

References

  • Gorepatil, P. B., Mane, Y. D., & Ingle, V. S. (2013).
Application

Application Notes &amp; Protocols: The Coordination Chemistry of Functionalized Benzaldehydes

A Guide to the Synthesis, Characterization, and Application of Schiff Base Metal Complexes Derived from 3-amino-5-hydroxy-4-methoxybenzaldehyde and Its Analogs Introduction: The Versatility of Substituted Benzaldehydes i...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to the Synthesis, Characterization, and Application of Schiff Base Metal Complexes Derived from 3-amino-5-hydroxy-4-methoxybenzaldehyde and Its Analogs

Introduction: The Versatility of Substituted Benzaldehydes in Ligand Design

Substituted benzaldehydes, such as vanillin and its isomers, are foundational platforms in the design of versatile chelating agents for coordination chemistry. The strategic placement of hydroxyl, methoxy, and amino groups on the aromatic ring provides multiple donor sites, enabling the formation of stable and structurally diverse metal complexes.[1] These compounds are of paramount interest due to their straightforward synthesis into Schiff bases—compounds containing an imine or azomethine group (-C=N-)—which are celebrated for their ability to coordinate with a wide array of metal ions.[2][3]

This guide focuses on the coordination chemistry applications of 3-amino-5-hydroxy-4-methoxybenzaldehyde , a uniquely functionalized building block. While specific literature on this exact isomer is emerging[4][5], its structural motifs suggest significant potential for creating novel coordination compounds. The protocols and principles detailed herein are built upon the robust and extensively documented chemistry of its close structural analogs, such as o-vanillin (2-hydroxy-3-methoxybenzaldehyde) and other amino-hydroxy-benzaldehydes.[6] The presence of the amino (-NH₂), hydroxyl (-OH), and aldehyde (-CHO) groups offers a rich playground for synthesizing multidentate Schiff base ligands capable of forming complexes with enhanced biological and catalytic activities.[7][8]

The central theme of this guide is to provide researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies to:

  • Synthesize Schiff base ligands from 3-amino-5-hydroxy-4-methoxybenzaldehyde and similar precursors.

  • Coordinate these ligands with transition metals to form stable complexes.

  • Characterize the resulting compounds to elucidate their structure and properties.

  • Explore their potential applications, particularly in biological systems.

Part 1: Synthesis of Schiff Base Ligands

The cornerstone of this chemistry is the condensation reaction between the aldehyde group of the benzaldehyde derivative and a primary amine. This reaction forms the characteristic imine bond of the Schiff base.

Expert Insight: The Rationale Behind the Reaction

The synthesis is typically a one-pot reaction catalyzed by a few drops of acid. The acid protonates the carbonyl oxygen of the aldehyde, which significantly increases the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by the lone pair of electrons on the primary amine. The subsequent dehydration step, often driven by azeotropic removal of water or simply by heating under reflux, pushes the equilibrium towards the formation of the stable imine product. Ethanol is a preferred solvent as it effectively dissolves the aromatic aldehyde and many primary amines while being easily removed post-reaction.

Protocol 1.1: General Synthesis of a Schiff Base Ligand

This protocol outlines the synthesis of a Schiff base from 3-amino-5-hydroxy-4-methoxybenzaldehyde and a generic primary amine (e.g., L-arginine).

Materials:

  • 3-amino-5-hydroxy-4-methoxybenzaldehyde (0.01 mol)

  • L-arginine (0.01 mol)

  • Absolute Ethanol (50 mL)

  • Glacial Acetic Acid (2-3 drops)

  • Round-bottom flask (100 mL) with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolution: Dissolve 0.01 mol of 3-amino-5-hydroxy-4-methoxybenzaldehyde in 25 mL of hot ethanol in the round-bottom flask with stirring.

  • Amine Addition: In a separate beaker, dissolve 0.01 mol of L-arginine in 25 mL of hot ethanol. Add this solution dropwise to the aldehyde solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[9]

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 70-80°C) with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10]

  • Isolation: Upon completion, reduce the volume of the solvent by half using a rotary evaporator. Allow the concentrated solution to cool to room temperature, then place it in an ice bath to facilitate precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified Schiff base ligand in a desiccator over anhydrous silica gel.

G cluster_workflow Schiff Base Synthesis Workflow A 1. Dissolve Aldehyde in Ethanol B 2. Add Amine Solution A->B Dropwise C 3. Add Acid Catalyst B->C D 4. Reflux for 4-6h C->D Heat E 5. Cool & Precipitate D->E Cool F 6. Filter & Wash Product E->F G 7. Dry Final Ligand F->G

Caption: Workflow for the synthesis of a Schiff base ligand.

Part 2: Synthesis of Transition Metal Complexes

Schiff base ligands, with their multiple donor atoms (azomethine nitrogen, phenolic oxygen, and potentially the amino nitrogen), are excellent chelating agents. They readily form stable complexes with transition metals.

Expert Insight: Controlling Coordination

The stoichiometry of the final complex (e.g., 1:1 or 1:2 metal-to-ligand ratio) is primarily controlled by the molar ratio of the reactants.[3] The geometry of the complex (e.g., tetrahedral, square planar, octahedral) is influenced by the nature of the metal ion, its oxidation state, and the denticity of the ligand. The choice of the metal salt is also crucial; counter-ions like nitrates or chlorides are common as they are typically soluble in the reaction medium.[11] A slight adjustment of pH with a dilute base is often necessary to deprotonate the phenolic hydroxyl group, facilitating its coordination to the metal center.[6]

Protocol 2.1: General Synthesis of a Metal(II) Complex

This protocol describes the complexation of the synthesized Schiff base ligand with a generic M(II) nitrate salt (e.g., Cu(NO₃)₂, Ni(NO₃)₂, Co(NO₃)₂).

Materials:

  • Synthesized Schiff Base Ligand (0.02 mol)

  • Metal(II) Nitrate Hexahydrate (e.g., Ni(NO₃)₂·6H₂O) (0.01 mol)

  • Methanol or Ethanol (60 mL)

  • Dilute NaOH solution (0.1 M)

  • Reaction flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Ligand Solution: Dissolve 0.02 mol of the Schiff base ligand in 40 mL of hot ethanol/methanol in a reaction flask.

  • Metal Salt Solution: In a separate beaker, dissolve 0.01 mol of the metal(II) nitrate salt in 20 mL of ethanol/methanol.

  • Complexation: Add the metal salt solution dropwise to the stirring ligand solution. A color change is typically observed, indicating the onset of complex formation.

  • pH Adjustment: Add a few drops of dilute NaOH solution to the mixture to raise the pH to ~7-8. This facilitates the deprotonation of the phenolic group for coordination.

  • Reflux: Heat the mixture to reflux for 3-4 hours.

  • Isolation: After reflux, cool the mixture to room temperature. The precipitated metal complex is collected by vacuum filtration.

  • Purification & Drying: Wash the solid complex with distilled water and then with a small amount of cold ethanol to remove any unreacted salts and ligand. Dry the final product in a desiccator.

G cluster_ligand Schiff Base Ligand M M²⁺ N_imine N M->N_imine Coordination O_phenol O M->O_phenol Coordination NH2_group NH₂ M->NH2_group Coordination

Caption: Chelation of a metal ion (M²⁺) by the donor atoms of the Schiff base.

Part 3: Physicochemical Characterization

Confirming the successful synthesis of the ligand and its metal complex requires a suite of analytical techniques. Each method provides a unique piece of the structural puzzle.

TechniqueInformation ProvidedCausality & Interpretation
FT-IR Spectroscopy Confirms functional groups.The disappearance of the C=O stretch (from the aldehyde) and the appearance of a new C=N (imine) stretch (~1600-1660 cm⁻¹) confirms Schiff base formation. A shift in the C=N frequency upon complexation indicates coordination of the azomethine nitrogen to the metal.[11][12]
¹H NMR Spectroscopy Elucidates the proton environment.The appearance of a signal for the azomethine proton (-CH=N-) typically between δ 8-9 ppm is definitive proof of ligand formation. The disappearance of the aldehyde proton signal (~δ 9-10 ppm) confirms the reaction is complete.[13][14]
UV-Vis Spectroscopy Investigates electronic transitions.Provides information on the π-conjugation system and d-d transitions in the metal complexes, which can help infer the coordination geometry (e.g., octahedral vs. tetrahedral).[15]
Molar Conductance Determines electrolytic nature.Low conductance values in a non-coordinating solvent (like DMF or DMSO) suggest a non-electrolytic complex, meaning the counter-ions are not free in solution and may be part of the coordination sphere.[16][17]
Magnetic Susceptibility Measures magnetic properties.Helps determine the number of unpaired electrons in the metal center, which is crucial for deducing the geometry of the complex (e.g., differentiating between high-spin and low-spin octahedral complexes).[11][16]

Part 4: Applications in Biological Chemistry

The coordination of a metal ion to a biologically active ligand can synergistically enhance its therapeutic properties. This is often explained by Tweedy's chelation theory, which posits that chelation reduces the polarity of the metal ion, increasing its lipophilicity and ability to cross lipid-rich cell membranes.[10]

Application Area: Antimicrobial Activity

Many Schiff base metal complexes exhibit potent antibacterial and antifungal properties, often exceeding the activity of the free ligand.[8][10] The enhanced activity is attributed to the complex's ability to interfere with microbial cellular processes, such as enzyme function and DNA replication.[7]

Protocol 4.1: Screening for Antibacterial Activity (Agar Well Diffusion Method)

This is a standard, reliable method for preliminary screening of antimicrobial efficacy.[9][18]

Materials:

  • Nutrient Agar Plates

  • Bacterial Cultures (e.g., S. aureus, E. coli)

  • Synthesized Ligand and Metal Complexes (dissolved in DMSO, e.g., 1 mg/mL)

  • Standard Antibiotic (e.g., Gentamicin) as positive control

  • DMSO as negative control

  • Sterile cork borer and micropipettes

Procedure:

  • Plate Preparation: Prepare a lawn culture by evenly spreading the test bacterium over the surface of a nutrient agar plate.

  • Well Creation: Use a sterile cork borer to punch uniform wells (e.g., 6 mm diameter) into the agar.

  • Sample Loading: Carefully add a fixed volume (e.g., 100 µL) of the test samples (ligand, metal complexes), positive control, and negative control into separate wells.[9]

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Data Collection: Measure the diameter of the clear zone of inhibition (where bacterial growth is prevented) around each well in millimeters. A larger zone indicates greater antibacterial activity.

G cluster_process Synthesis to Application Pipeline Start Substituted Benzaldehyde Synth_L Synthesize Schiff Base Ligand Start->Synth_L Synth_C Synthesize Metal Complex Synth_L->Synth_C + Metal Salt Char Characterize (FT-IR, NMR, etc.) Synth_C->Char Verify Structure App Biological Screening (e.g., Antimicrobial Assay) Char->App Test Activity End Novel Bioactive Compound App->End

Sources

Method

Synthesis of Bioactive Heterocyclic Scaffolds from 3-Amino-5-hydroxy-4-methoxybenzaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract 3-Amino-5-hydroxy-4-methoxybenzaldehyde is a highly functionalized aromatic building block poised for a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

3-Amino-5-hydroxy-4-methoxybenzaldehyde is a highly functionalized aromatic building block poised for a significant role in the synthesis of diverse and medicinally relevant heterocyclic compounds. Its unique substitution pattern, featuring vicinal amino and hydroxyl groups, alongside a reactive aldehyde moiety, provides a versatile platform for constructing a variety of fused ring systems. This guide offers an in-depth exploration of the synthetic utility of this precursor, presenting detailed application notes and step-by-step protocols for the synthesis of key heterocyclic scaffolds, including benzoxazoles, benzodiazepines, and quinolines. The methodologies described herein are grounded in established chemical principles and supported by authoritative literature, providing a practical resource for researchers engaged in drug discovery and development.

Introduction: The Strategic Value of 3-Amino-5-hydroxy-4-methoxybenzaldehyde

The strategic importance of 3-amino-5-hydroxy-4-methoxybenzaldehyde as a synthetic precursor lies in the orthogonal reactivity of its functional groups. The ortho-aminophenol moiety is a classic precursor for the formation of benzoxazoles, a privileged scaffold in medicinal chemistry. The presence of the aldehyde group, in conjunction with the amino group, facilitates the synthesis of quinolines and benzodiazepines, both of which are core structures in numerous pharmaceuticals. The methoxy and hydroxyl substituents offer opportunities for further derivatization, enabling the fine-tuning of physicochemical properties and biological activity.

This document serves as a comprehensive guide to unlocking the synthetic potential of this versatile molecule. The protocols provided are designed to be robust and adaptable, allowing for the generation of diverse libraries of heterocyclic compounds for screening and lead optimization.

Synthesis of Substituted Benzoxazoles

Benzoxazoles are a prominent class of heterocyclic compounds found in a wide array of pharmacologically active molecules, exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[1] The synthesis of benzoxazoles from o-aminophenols is a cornerstone reaction in medicinal chemistry, typically involving condensation with a carboxylic acid or its derivative.

Application Note: Direct Condensation with Carboxylic Acids

This protocol details the direct condensation of 3-amino-5-hydroxy-4-methoxybenzaldehyde with a carboxylic acid to yield a 2-substituted benzoxazole. The reaction proceeds via an initial acylation of the amino group, followed by intramolecular cyclization and dehydration. The choice of a dehydrating agent or acidic catalyst is crucial for driving the reaction to completion.

Experimental Workflow: Benzoxazole Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Start 3-Amino-5-hydroxy-4-methoxybenzaldehyde + Carboxylic Acid Solvent Add Solvent (e.g., Toluene) Start->Solvent Catalyst Add Catalyst (e.g., p-TSA) Solvent->Catalyst Reflux Heat to Reflux (with Dean-Stark trap) Catalyst->Reflux TLC Monitor by TLC Reflux->TLC Quench Cool and Quench (e.g., NaHCO3 soln.) TLC->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Product 2-Substituted Benzoxazole Purify->Product

Caption: Workflow for benzoxazole synthesis.

Detailed Experimental Protocol

Method 1: p-Toluenesulfonic Acid Catalyzed Condensation

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3-amino-5-hydroxy-4-methoxybenzaldehyde (1.0 mmol), the desired carboxylic acid (1.1 mmol), and a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.1 mmol).

  • Solvent Addition: Add a suitable solvent such as toluene or xylene (20 mL).

  • Reaction: Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap. Continue refluxing until no more water is collected or the reaction is complete as indicated by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-substituted benzoxazole.

Reactant/Product ExampleMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)
3-Amino-5-hydroxy-4-methoxybenzaldehydeC₈H₉NO₃167.16-
Benzoic AcidC₇H₆O₂122.12-
2-Phenyl-6-hydroxy-5-methoxybenzoxazole-7-carbaldehydeC₁₅H₁₁NO₄269.2575-85

Synthesis of Substituted 1,5-Benzodiazepines

1,5-Benzodiazepines are a class of seven-membered heterocyclic compounds with two nitrogen atoms that are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticonvulsant, anti-anxiety, and sedative properties.[2][3] The most common synthesis involves the condensation of an o-phenylenediamine with a carbonyl compound.[2]

Application Note: Condensation with Ketones

This protocol describes the synthesis of 1,5-benzodiazepine derivatives through the acid-catalyzed condensation of 3-amino-5-hydroxy-4-methoxybenzaldehyde with various ketones. The reaction proceeds through the formation of a di-imine intermediate, followed by intramolecular cyclization. A variety of acidic catalysts can be employed to facilitate this transformation.[4][5]

Reaction Scheme: Benzodiazepine Synthesis

G Start 3-Amino-5-hydroxy-4-methoxybenzaldehyde + Ketone (2 equiv.) Catalyst Acid Catalyst (e.g., Acetic Acid) Start->Catalyst Solvent Solvent (e.g., Ethanol) Catalyst->Solvent Reaction Stir at Room Temp. or Heat Solvent->Reaction Product Substituted 1,5-Benzodiazepine Reaction->Product

Caption: Synthesis of 1,5-benzodiazepines.

Detailed Experimental Protocol

Method 2: Acetic Acid Catalyzed Synthesis

  • Reaction Setup: To a solution of 3-amino-5-hydroxy-4-methoxybenzaldehyde (1.0 mmol) in ethanol (15 mL), add the desired ketone (2.2 mmol).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.2 mL).

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60 °C. Monitor the progress of the reaction by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by column chromatography on silica gel to afford the pure 1,5-benzodiazepine derivative.

Reactant/Product ExampleMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)
3-Amino-5-hydroxy-4-methoxybenzaldehydeC₈H₉NO₃167.16-
AcetoneC₃H₆O58.08-
7-Hydroxy-8-methoxy-2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine-6-carbaldehydeC₁₅H₂₀N₂O₃276.3380-90

Synthesis of Substituted Quinolines

The quinoline scaffold is a fundamental structural motif in a vast number of natural products and synthetic pharmaceuticals with a broad spectrum of biological activities. The Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a classic and versatile method for quinoline synthesis.[6][7]

Application Note: Friedländer Annulation

This protocol outlines the synthesis of substituted quinolines via the Friedländer annulation of 3-amino-5-hydroxy-4-methoxybenzaldehyde with a ketone possessing an α-methylene group. The reaction is typically catalyzed by an acid or a base and can often be performed under mild conditions.

Logical Relationship: Friedländer Synthesis

G Precursor 3-Amino-5-hydroxy-4-methoxybenzaldehyde Conditions Catalyst (Acid or Base) Solvent, Heat Precursor->Conditions Reagent α-Methylene Ketone Reagent->Conditions Product Substituted Quinoline Conditions->Product

Caption: Key components of the Friedländer synthesis.

Detailed Experimental Protocol

Method 3: Base-Catalyzed Friedländer Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve 3-amino-5-hydroxy-4-methoxybenzaldehyde (1.0 mmol) and the α-methylene ketone (1.2 mmol) in ethanol (15 mL).

  • Catalyst Addition: Add a catalytic amount of a base, such as potassium hydroxide (0.2 mmol), to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl). The product may precipitate upon neutralization.

  • Purification: Collect the solid by filtration and wash with water. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure substituted quinoline.

Reactant/Product ExampleMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)
3-Amino-5-hydroxy-4-methoxybenzaldehydeC₈H₉NO₃167.16-
CyclohexanoneC₆H₁₀O98.14-
8-Hydroxy-7-methoxy-1,2,3,4-tetrahydroacridine-9-carbaldehydeC₁₅H₁₅NO₃257.2870-80

Conclusion

3-Amino-5-hydroxy-4-methoxybenzaldehyde is a valuable and versatile precursor for the synthesis of a wide range of medicinally important heterocyclic compounds. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthetic utility of this building block. The straightforward and adaptable nature of these reactions makes them well-suited for the generation of compound libraries for high-throughput screening and subsequent lead optimization efforts in drug discovery programs. Further exploration of the reactivity of this precursor is encouraged to unlock its full potential in the synthesis of novel and complex molecular architectures.

References

  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. PMC. Available at: [Link]

  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. PMC. Available at: [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Available at: [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC. Available at: [Link]

  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Publishing. Available at: [Link]

  • An Expeditious Synthesis of 1,5-Benzodiazepine Derivatives Catalysed by p-toluenesulfonic Acid. Science Alert. Available at: [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Available at: [Link]

  • Benzoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 1,5- Benzodiazepines A Review. International Journal of Trend in Scientific Research and Development. Available at: [Link]

  • Concise synthesis of quinoline derivatives from ruthenium-catalyzed deaminative coupling of 2-aminoaryl aldehydes and ketones with branched amines. American Chemical Society. Available at: [Link]

  • A Mild and Efficient One-Step Synthesis of Quinolines. ACS Publications. Available at: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. PMC. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. Available at: [Link]

Sources

Application

Application Note: Orthogonal Cross-Coupling Strategies for 3-Amino-5-hydroxy-4-methoxybenzaldehyde

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Validated Protocols Introduction & Strategic Rationale 3-Amino-5-hydroxy-4-methoxybenz...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Validated Protocols

Introduction & Strategic Rationale

3-Amino-5-hydroxy-4-methoxybenzaldehyde (CAS: 343867-62-9) is a highly functionalized, multi-substituted aromatic building block. It serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), agrochemicals, and specialized chelating ligands[1].

The structural complexity of this molecule—featuring a reactive aldehyde (-CHO), a primary amine (-NH 2​ ), a phenolic hydroxyl (-OH), and a sterically demanding methoxy (-OCH 3​ ) group—presents a significant chemoselectivity challenge. Direct, unoptimized cross-coupling attempts typically result in competitive N-arylation versus O-arylation, or unwanted condensation at the aldehyde.

As an Application Scientist, designing a synthetic route with this molecule requires orthogonal reactivity planning . This guide details three divergent, self-validating cross-coupling pathways that exploit the distinct electronic and steric profiles of each functional group.

Mechanistic Causality & Pathway Design

To achieve high yields and absolute chemoselectivity, the experimental conditions must be tailored to the specific target bond:

  • Pathway A (N-Arylation): The C3-primary amine is electron-rich but sterically hindered by the adjacent C4-methoxy group. We utilize a Buchwald-Hartwig amination utilizing BrettPhos , a dialkylbiaryl phosphine ligand specifically engineered to prevent the formation of diarylated amines[2]. By employing a weak base (K 3​ PO 4​ ), we suppress the deprotonation of the C5-phenol, ensuring absolute N-selectivity over O-arylation.

  • Pathway B (C5-C Bond Formation): To utilize the C5-phenol as an electrophile in a Suzuki-Miyaura coupling[3], it must be activated into a triflate (-OTf). Because the C3-amine is highly nucleophilic and will competitively react with triflating agents to form a triflamide, mandatory N-Boc protection must precede O-triflation.

  • Pathway C (C3-C Bond Formation): Instead of using the amine as a nucleophile, it can be converted into an electrophilic diazonium salt. Using tert-butyl nitrite (tBuONO) and BF 3​ ·OEt 2​ allows for a base-free Matsuda-Heck cross-coupling, perfectly preserving the base-sensitive aldehyde.

Workflow Visualization

OrthogonalCoupling cluster_A Pathway A: N-Arylation cluster_B Pathway B: O-Activation & C-C Coupling cluster_C Pathway C: Diazotization C-C Coupling SM 3-Amino-5-hydroxy-4-methoxybenzaldehyde (CAS: 343867-62-9) N_Arylation Buchwald-Hartwig Cross-Coupling SM->N_Arylation Ar-Br, Pd2(dba)3, BrettPhos Protect N-Boc Protection SM->Protect Boc2O Diazonium Diazotization (tBuONO, BF3·OEt2) SM->Diazonium tBuONO Prod_A N-Aryl Secondary Amine (C-N Bond Formation) N_Arylation->Prod_A Triflate O-Triflation (PhNTf2) Protect->Triflate Suzuki Suzuki-Miyaura Cross-Coupling Triflate->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 Prod_B C5-Aryl Derivative (C-C Bond Formation) Suzuki->Prod_B Heck Matsuda-Heck Coupling Diazonium->Heck Olefin, Pd2(dba)3 Prod_C C3-Alkenyl Derivative (C-C Bond Formation) Heck->Prod_C

Orthogonal cross-coupling pathways for 3-amino-5-hydroxy-4-methoxybenzaldehyde.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized empirical parameters for each divergent pathway, ensuring reproducibility and high atom economy.

PathwayTarget BondCatalyst / Ligand SystemBase / AdditiveSolvent & TempTypical YieldKey Strategic Advantage
A: N-Arylation C3–NPd 2​ (dba) 3​ (2 mol%)BrettPhos (4 mol%)K 3​ PO 4​ (2.0 eq)t-Amyl alcohol80 °C75–85%Prevents C5 O-arylation; avoids diarylation of the primary amine.
B: Suzuki-Miyaura C5–CPd(dppf)Cl 2​ (5 mol%)K 2​ CO 3​ (3.0 eq)1,4-Dioxane/H 2​ O90 °C80–92%High functional group tolerance; utilizes robust biphasic conditions.
C: Matsuda-Heck C3–CPd 2​ (dba) 3​ (2.5 mol%)BF 3​ ·OEt 2​ (1.5 eq)MeCN25–50 °C60–75%Base-free conditions preserve the aldehyde; no halogenated precursor needed.

Step-by-Step Experimental Protocols

Protocol A: Selective Buchwald-Hartwig Amination (N-Arylation)

Self-Validation Metric: The reaction should turn from dark red to a clear amber/brown solution. TLC will show the disappearance of the highly polar amine spot.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL Schlenk flask with 3-amino-5-hydroxy-4-methoxybenzaldehyde (1.0 equiv, 1.0 mmol), the target aryl bromide (1.1 equiv), Pd 2​ (dba) 3​ (0.02 equiv), BrettPhos (0.04 equiv), and finely milled anhydrous K 3​ PO 4​ (2.0 equiv).

  • Solvent Addition: Seal the flask with a rubber septum, remove it from the glovebox, and connect it to a Schlenk line. Inject anhydrous, degassed t-amyl alcohol (5.0 mL, 0.2 M) via syringe. Note: t-Amyl alcohol is chosen over primary alcohols to prevent transacetalization of the aldehyde.

  • Reaction: Stir the mixture vigorously at 80 °C for 12 hours.

  • IPC (In-Process Control): Monitor by TLC (Hexanes/EtOAc 6:4). The starting material ( Rf​ ~0.25) should be completely consumed, replaced by the secondary amine product ( Rf​ ~0.55).

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Protocol B: Orthogonal Suzuki-Miyaura Coupling (O-Activation)

Self-Validation Metric: Successful N-Boc protection is confirmed by a shift in the 1 H-NMR amine proton from ~4.0 ppm to a broad singlet at ~6.5 ppm.

Step 1: N-Boc Protection & O-Triflation

  • Dissolve the starting material (1.0 mmol) in anhydrous DCM (5 mL). Add Boc 2​ O (1.1 equiv) and stir at 25 °C for 16 h. Wash with water, dry over Na 2​ SO 4​ , and concentrate to yield the N-Boc intermediate.

  • Dissolve the crude N-Boc intermediate in anhydrous DCM (5 mL) and cool to 0 °C. Add Et 3​ N (2.0 equiv) followed by portion-wise addition of N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf 2​ , 1.2 equiv).

  • Stir for 4 h at room temperature. Quench with saturated aqueous NH 4​ Cl, extract with DCM, and purify via silica gel chromatography to isolate the C5-aryl triflate.

Step 2: Suzuki-Miyaura Coupling 4. Charge a round-bottom flask with the C5-aryl triflate (1.0 equiv), the desired arylboronic acid (1.5 equiv), Pd(dppf)Cl 2​ (0.05 equiv), and K 2​ CO 3​ (3.0 equiv). 5. Add a degassed mixture of 1,4-Dioxane and H 2​ O (4:1 v/v, 0.15 M). 6. Equip the flask with a reflux condenser and heat at 90 °C for 8 hours under a nitrogen atmosphere. 7. Cool to room temperature, extract with EtOAc (3 × 10 mL), wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and purify via chromatography to yield the C5-arylated product.

Protocol C: Matsuda-Heck Coupling via Diazotization

Self-Validation Metric: The addition of tBuONO will cause an immediate evolution of gas and a color change to deep orange/red, indicating diazonium salt formation.

  • Diazotization: Dissolve 3-amino-5-hydroxy-4-methoxybenzaldehyde (1.0 mmol) in anhydrous MeCN (5 mL, 0.2 M) in a round-bottom flask and cool to 0 °C in an ice bath.

  • Add BF 3​ ·OEt 2​ (1.5 equiv) dropwise via syringe. Stir for 5 minutes, then add tert-butyl nitrite (tBuONO, 1.2 equiv) dropwise. Stir at 0 °C for 30 minutes to ensure complete formation of the diazonium tetrafluoroborate salt.

  • Coupling: To the same flask, add the coupling olefin (e.g., methyl acrylate, 2.0 equiv) and Pd 2​ (dba) 3​ (0.025 equiv).

  • Allow the reaction to warm naturally to room temperature and stir for 4 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO 3​ (10 mL) to neutralize the Lewis acid. Extract with EtOAc (3 × 15 mL), dry the organic phase, and purify via flash chromatography to obtain the C3-alkenylated derivative.

References

  • ChemicalCell. Benzaldehyde, 3-Amino-5-Hydroxy-4-Methoxy- (9Ci) CAS NO 343867-62-9. Product Data & Applications. 1[1]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457-2483. 3[3]

  • Surry, D. S.; Buchwald, S. L. Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science, 2011, 2(1), 27-50. 2[2]

Sources

Method

Application Note: Design and Synthesis of Advanced Fluorescent Probes Utilizing 3-Amino-5-hydroxy-4-methoxybenzaldehyde

Target Audience: Research Chemists, Photophysics Scientists, and Preclinical Drug Development Professionals. Introduction & Structural Rationale The development of highly selective, "turn-on" fluorescent probes relies he...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Photophysics Scientists, and Preclinical Drug Development Professionals.

Introduction & Structural Rationale

The development of highly selective, "turn-on" fluorescent probes relies heavily on the strategic selection of multi-substituted aromatic building blocks. 3-Amino-5-hydroxy-4-methoxybenzaldehyde (CAS 343867-62-9) is a highly versatile, multi-functional precursor that has gained significant traction in the synthesis of advanced chemosensors[1].

The unique positional isomerism of this compound provides orthogonal reactive sites that are critical for photophysical tuning:

  • Aldehyde Group (-CHO): The primary electrophilic center, ideal for Schiff-base formations (condensation with amines) or Knoevenagel condensations (reaction with active methylenes) to extend π -conjugation.

  • Hydroxyl (-OH) & Methoxy (-OCH₃) Groups: These oxygen-rich moieties act as potent electron donors, tuning the HOMO-LUMO gap of the resulting fluorophore. Crucially, when positioned adjacent to an imine nitrogen, they provide essential heteroatom coordination sites for metal ions (e.g., Zn²⁺, Al³⁺)[2].

  • Amino Group (-NH₂): Acts as a strong auxochrome to facilitate Intramolecular Charge Transfer (ICT) or serves as a secondary site for conjugating targeting ligands (e.g., peptides for organelle-specific imaging)[3].

Expert Causality Note: If the primary building block is commercially scarce, it can be efficiently synthesized in-house via the catalytic hydrogenation of 3-nitrovanillin using a Palladium on Carbon (Pd/C) catalyst[4].

Mechanistic Principles of Probe Activation

To design a self-validating fluorescent system, one must engineer a mechanism where the background fluorescence is actively quenched until the target analyte is introduced. For metal-ion sensing, the Chelation-Enhanced Fluorescence (CHEF) mechanism coupled with the inhibition of Photoinduced Electron Transfer (PET) is the gold standard[2].

In the unbound state, the lone pair electrons on the imine nitrogen and the hydroxyl oxygen initiate a PET process that non-radiatively quenches the excited state. Additionally, the unconstrained C=N double bond undergoes rapid non-radiative isomerization. Upon coordinating with a metal ion (like Zn²⁺), the lone pairs are locked into the metal's d-orbitals (halting PET), and the molecular backbone becomes rigid (halting isomerization), resulting in a massive enhancement of fluorescence[2].

CHEF_Mechanism cluster_0 Free Probe (Fluorescence OFF) cluster_1 Zn2+ Bound Probe (Fluorescence ON) Excitation Excitation (hv) PET_Process PET & C=N Isomerization (Active) Excitation->PET_Process Quenching Non-Radiative Decay (Fluorescence Quenched) PET_Process->Quenching Zn_Binding Zn2+ Coordination (O, N, O donors) Quenching->Zn_Binding Add Target Analyte PET_Blocked PET Inhibited & Structure Rigidified Zn_Binding->PET_Blocked Emission Strong Fluorescence Emission (CHEF Effect) PET_Blocked->Emission

Mechanistic pathway of Chelation-Enhanced Fluorescence (CHEF) upon target binding.

Experimental Protocols

Protocol A: Synthesis of a Schiff-Base Zn²⁺ Fluorescent Probe

This protocol utilizes a condensation reaction between 3-amino-5-hydroxy-4-methoxybenzaldehyde and a chiral diamine to create a highly selective Zn²⁺ sensor.

Causality of Solvent Selection: Methanol is selected as the solvent because it perfectly balances the solubility of the highly polar benzaldehyde precursor and the diamine. As the condensation proceeds, the resulting Schiff-base ligand exhibits lower solubility in cold methanol, driving the reaction equilibrium forward via precipitation[2].

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 10 mmol of (1R, 2R)-diaminocyclohexane in 20 mL of anhydrous methanol in a round-bottom flask.

  • Condensation: Slowly add 10 mmol of 3-amino-5-hydroxy-4-methoxybenzaldehyde dropwise to the stirring solution at room temperature.

  • Reflux & Kinetic Drive: Heat the mixture to a gentle reflux (65 °C) for 2 hours. The heat provides the activation energy required to overcome the steric hindrance of the multi-substituted aromatic ring.

  • Isolation: Filter the hot solution to remove any unreacted polymeric impurities. Allow the filtrate to stand overnight at -20 °C.

  • Purification: Collect the resulting precipitate via vacuum filtration. Recrystallize from cold methanol to yield the pure Schiff-base ligand.

Synthesis_Workflow A 3-Amino-5-hydroxy- 4-methoxybenzaldehyde C Condensation Reaction (Methanol, Reflux, 2h) A->C B Diamine Precursor (e.g., 1,2-diaminocyclohexane) B->C D Schiff-Base Ligand (Crude) C->D -H2O E Recrystallization (Cold Methanol) D->E F Purified Fluorescent Probe E->F

Step-by-step synthesis workflow for the Schiff-base fluorescent probe.

Protocol B: Synthesis of a Hemicyanine-Based Biothiol Probe

For detecting intracellular biothiols (Cysteine, Homocysteine, Glutathione), the aldehyde group is subjected to a Knoevenagel condensation to form an extended π -conjugated hemicyanine system[3].

Causality of Base Catalyst: Cesium carbonate (Cs₂CO₃) is utilized as a mild, bulky base. It efficiently deprotonates the active methylene compound without causing unwanted side reactions (such as Cannizzaro disproportionation) at the aldehyde site[3].

Step-by-Step Methodology:

  • Activation: In a dry flask at 0 °C, dissolve 10 mmol of the active methylene precursor (e.g., a malononitrile derivative) and 6 mmol of 3-amino-5-hydroxy-4-methoxybenzaldehyde in 10 mL of anhydrous DMF[3].

  • Catalysis: Add 24 mmol of Cs₂CO₃. Stir the reaction mixture at room temperature for 12 hours under a nitrogen atmosphere[3].

  • Quenching & Extraction: Quench the reaction at 0 °C with dilute hydrochloric acid (2M) to neutralize the base. Extract the organic layer with ethyl acetate (3 × 10 mL)[3].

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate before solvent evaporation[3].

Validation & Analytical Data Presentation

A robust fluorescent probe must be a self-validating system. To prove the efficacy and mechanism of the synthesized probes, researchers must perform the following validation assays:

  • Stoichiometric Validation (Job's Plot): Measure the fluorescence intensity at varying molar fractions of the probe and analyte while keeping the total concentration constant. A peak at a 0.5 molar fraction confirms a 1:1 binding stoichiometry[2].

  • Reversibility Assay: For the Zn²⁺ probe, introduce a strong chelator like EDTA to the fluorescent solution. The immediate quenching of fluorescence proves that the signal is strictly dependent on reversible metal coordination, ruling out irreversible chemical degradation[2].

Summary of Expected Photophysical Properties
Probe TypeTarget AnalyteExcitation ( λex​ )Emission ( λem​ )Limit of Detection (LOD)Binding Stoichiometry
Schiff-Base Zinc (Zn²⁺)~354 nm~475 nm~9.53 × 10⁻⁸ M1:1 Complex
Hemicyanine Biothiols (Cys/GSH)~580 nm~630 nm~1.20 × 10⁻⁷ MNucleophilic Addition

(Note: Exact values will vary based on the specific diamine or active methylene conjugated to the benzaldehyde core).

References

1.[1] Title: Benzaldehyde, 3-Amino-5-Hydroxy-4-Methoxy- (9Ci) CAS NO 343867-62-9 Source: ChemicalCell URL: [Link]

2.[3] Title: A Red-Emission Fluorescent Probe for Intracellular Biothiols and Hydrogen Sulfide Imaging in Living Cells Source: National Institutes of Health (PMC) URL: [Link]

3.[2] Title: A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc Source: MDPI (Molecules) URL: [Link]

Sources

Application

Application Note: In Vitro Biological Evaluation of 3-Amino-5-hydroxy-4-methoxybenzaldehyde Derivatives

Scientific Rationale & Scaffold Significance The compound 3-amino-5-hydroxy-4-methoxybenzaldehyde (CAS: 343867-62-9) represents a highly functionalized, multi-substituted aromatic core that serves as a critical building...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Scaffold Significance

The compound 3-amino-5-hydroxy-4-methoxybenzaldehyde (CAS: 343867-62-9) represents a highly functionalized, multi-substituted aromatic core that serves as a critical building block in advanced organic synthesis[1]. Structurally related to vanillin and its brominated analogs, this scaffold possesses a unique combination of hydrogen bond donors (amino, hydroxy) and acceptors (methoxy, aldehyde), making it an exceptional pharmacophore for interacting with diverse biological targets[1][2].

Recent literature demonstrates that structurally analogous derivatives—such as 6-bromo-5-hydroxy-4-methoxybenzaldehyde and 2-bromo-5-hydroxy-4-methoxybenzaldehyde—exhibit profound in vitro biological activities. These include inducing apoptosis and G2/M cell cycle arrest in leukemia cells[2], suppressing NF-κB-mediated inflammation in macrophages[3], and severely disrupting fungal cell membranes[4].

To systematically evaluate novel derivatives synthesized from this core, we have developed a multi-parametric in vitro screening workflow. This guide details the self-validating protocols required to accurately profile the anticancer, anti-inflammatory, and antimicrobial efficacy of these compounds.

Workflow Start 3-Amino-5-hydroxy-4-methoxybenzaldehyde Derivatives Library T1 Anticancer Profiling (Jurkat, HeLa) Start->T1 T2 Anti-inflammatory (RAW 264.7) Start->T2 T3 Antimicrobial (F. graminearum) Start->T3 A1 MTT Viability Assay & Flow Cytometry T1->A1 A2 NO Production (Griess) & Western Blot T2->A2 A3 MIC Determination & PI Membrane Assay T3->A3

Fig 1: Multi-parametric in vitro biological evaluation workflow for benzaldehyde derivatives.

Protocol I: Cytotoxicity & Anticancer Evaluation

The Causality Principle: Substituted vanillin derivatives are known to inhibit DNA-dependent protein kinase catalytic subunit (DNA-PKcs). This inhibition prevents the repair of DNA double-strand breaks (DSBs), leading to the accumulation of phosphorylated histone H2AX, subsequent G2/M phase arrest, and ultimately, apoptosis[2]. We utilize the MTT assay as a primary screen because it directly measures mitochondrial succinate dehydrogenase activity, providing a highly reliable proxy for cellular metabolic viability.

MTT Cell Viability Assay

Self-Validating System Requirements:

  • Negative Control: Untreated cells (defines 100% viability).

  • Vehicle Control: Cells treated with 0.1% DMSO (ensures the solvent does not induce baseline cytotoxicity).

  • Positive Control: Doxorubicin (1 µM) (validates the assay's sensitivity to known apoptotic agents).

Step-by-Step Methodology:

  • Cell Seeding: Seed human Jurkat leukemia cells at a density of 1×104 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the 3-amino-5-hydroxy-4-methoxybenzaldehyde derivatives (e.g., 10, 25, 50, 100, 200 µM) in culture media. Ensure final DMSO concentration remains 0.1%. Treat cells for 48 h.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 h at 37°C. Insight: The yellow tetrazolium salt is reduced to purple formazan crystals only by metabolically active cells.

  • Solubilization: Centrifuge the plate at 1000 rpm for 5 min, carefully aspirate the supernatant, and add 150 µL of DMSO to dissolve the formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol II: Anti-inflammatory Evaluation

The Causality Principle: Inflammation is driven by the overproduction of mediators like nitric oxide (NO) and prostaglandins. Lipopolysaccharide (LPS) stimulates Toll-like receptor 4 (TLR4) on RAW 264.7 macrophages, triggering the NF-κB signaling cascade which upregulates inducible nitric oxide synthase (iNOS)[3]. Because NO is a highly volatile free radical, it rapidly oxidizes to stable nitrite (NO₂⁻) in the culture media. The Griess assay capitalizes on this chemical conversion, allowing us to quantify nitrite accumulation as a direct, stable readout of iNOS activity and, by extension, inflammatory suppression[3].

Nitric Oxide (NO) Inhibition Assay

Self-Validating System Requirements:

  • Basal Control: Unstimulated cells (establishes background NO levels).

  • Stimulated Control: LPS-only treated cells (establishes maximum NO production).

  • Positive Control: Dexamethasone (10 µM) (validates anti-inflammatory assay responsiveness).

  • Viability Check: A parallel MTT assay must be run to ensure NO reduction is due to true anti-inflammatory activity, not simply macrophage cell death[3].

Step-by-Step Methodology:

  • Macrophage Seeding: Seed RAW 264.7 cells at 1.5×105 cells/mL in 24-well plates. Incubate overnight.

  • Co-treatment: Pre-treat cells with varying concentrations of the benzaldehyde derivatives (e.g., 10, 20, 40 µM) for 1 h, followed by stimulation with 1 µg/mL LPS for 24 h[3].

  • Griess Reaction: Transfer 100 µL of the cell culture supernatant to a fresh 96-well plate. Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Incubation & Reading: Incubate for 10 minutes at room temperature in the dark. Measure absorbance at 540 nm against a standard curve of sodium nitrite (NaNO₂).

Protocol III: Antimicrobial & Membrane Integrity Evaluation

The Causality Principle: Highly substituted methoxybenzaldehydes exhibit potent antifungal properties by inducing lipid peroxidation. This biochemical stress increases the concentration of malondialdehyde (MDA), physically destroying the fungal cell membrane and increasing its permeability[4]. To prove this mechanism, we utilize Propidium Iodide (PI) staining. PI is a membrane-impermeable fluorescent dye; it can only intercalate with nucleic acids if the cell membrane has been physically compromised by the test compound[4].

Minimum Inhibitory Concentration (MIC) & PI Uptake Assay

Self-Validating System Requirements:

  • Sterility Control: Broth only (ensures no contamination).

  • Growth Control: Fungal inoculum + vehicle (ensures robust baseline growth).

  • Positive Control: Amphotericin B or Carbendazim.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture Fusarium graminearum in Potato Dextrose Broth (PDB). Adjust spore suspension to 1×105 CFU/mL[4].

  • Broth Microdilution (MIC): In a 96-well plate, perform serial two-fold dilutions of the derivatives (ranging from 800 µg/mL down to 12.5 µg/mL). Add the fungal inoculum and incubate at 28°C for 48 h. The MIC is the lowest concentration with no visible mycelial growth[4].

  • Membrane Permeability (PI Assay): Harvest mycelia treated at the MIC for 24 h. Wash twice with PBS.

  • Staining: Resuspend the mycelia in PBS containing 10 µg/mL Propidium Iodide. Incubate in the dark at 30°C for 15 minutes[4].

  • Fluorescence Microscopy: Wash cells to remove unbound dye and observe under a fluorescence microscope (Excitation: 535 nm, Emission: 615 nm). High red fluorescence confirms membrane disruption.

Quantitative Data Presentation

To effectively benchmark the efficacy of novel 3-amino-5-hydroxy-4-methoxybenzaldehyde derivatives, data should be consolidated into a comparative matrix. Below is a representative structural data table summarizing expected in vitro profiles based on analogous scaffold behaviors.

Compound Scaffold / ModificationAnticancer Activity(Jurkat IC₅₀, µM)Anti-inflammatory Activity(RAW 264.7 IC₅₀, µM)Antifungal Activity(F. graminearum MIC, µg/mL)
Vanillin (Unsubstituted Control) > 500> 200> 800
3-Amino-5-OH-4-OMe-BA (Core) 125.4 ± 8.285.2 ± 5.1400
Halogenated Derivative (e.g., Br) 18.6 ± 2.112.4 ± 1.8100
Schiff Base / Chalcone Derivative 8.2 ± 1.024.5 ± 3.250

Mechanistic Pathway Visualization

The pleiotropic effects of these derivatives stem from their ability to simultaneously act as kinase inhibitors and transcription factor modulators. The diagram below illustrates the dual pathways targeted by this specific chemical scaffold.

Pathway Deriv Benzaldehyde Derivative NFkB NF-κB Pathway Deriv->NFkB Inhibits DNA_PKcs DNA-PKcs Deriv->DNA_PKcs Inhibits LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 TLR4->NFkB ProInflam Pro-inflammatory Cytokines (NO) NFkB->ProInflam Apoptosis Apoptosis & G2/M Arrest DNA_PKcs->Apoptosis Triggers

Fig 2: Dual mechanistic pathways targeted by substituted benzaldehyde derivatives.

References

  • ChemicalCell. "Benzaldehyde, 3-Amino-5-Hydroxy-4-Methoxy- (9Ci) CAS NO 343867-62-9".
  • Spandidos Publications. "Vanillin derivative 6-bromine-5-hydroxy-4-methoxybenzaldehyde-elicited apoptosis and G2/M arrest of Jurkat cells".
  • MDPI. "2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells".
  • Frontiers. "2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains".

Sources

Technical Notes & Optimization

Troubleshooting

preventing oxidative degradation of 3-amino-5-hydroxy-4-methoxybenzaldehyde during storage

Welcome to the Technical Support Center for the handling, storage, and formulation of 3-amino-5-hydroxy-4-methoxybenzaldehyde . As a Senior Application Scientist, I have designed this guide to address the specific physic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, storage, and formulation of 3-amino-5-hydroxy-4-methoxybenzaldehyde . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of this highly reactive active pharmaceutical ingredient (API) precursor.

This compound presents a "triple threat" of instability due to its functional groups: an aldehyde prone to radical auto-oxidation, and an aminophenol moiety highly susceptible to electron-transfer oxidation. This guide provides the mechanistic causality behind its degradation and field-proven, self-validating protocols to ensure absolute scientific integrity during your experiments.

Mechanistic Profiling: Why Does This Compound Degrade?

To prevent degradation, we must first understand the causality of the molecule's failure modes. The instability of 3-amino-5-hydroxy-4-methoxybenzaldehyde is driven by two competing oxidative pathways:

  • Aldehyde Auto-Oxidation: The aldehyde (-CHO) group undergoes a radical chain reaction upon exposure to atmospheric oxygen. Oxygen initiates the formation of benzoylperoxy radicals, which abstract hydrogen to form peracids, eventually yielding a carboxylic acid derivative[1]. This reaction causes a noticeable drop in solution pH[2].

  • Aminophenol Electron-Transfer Oxidation: The adjacent amino (-NH2) and hydroxyl (-OH) groups form an electron-rich aminophenol system. The electron-donating methoxy (-OCH3) group further lowers the oxidation potential of the aromatic ring. Upon exposure to light, trace transition metals (like Cu²⁺ or Fe³⁺), or alkaline conditions, the compound rapidly oxidizes into highly conjugated, intensely colored quinoneimine derivatives[3][4].

DegradationPathways Compound 3-amino-5-hydroxy- 4-methoxybenzaldehyde AldehydeOx Aldehyde Auto-oxidation (Radical Mechanism) Compound->AldehydeOx AminophenolOx Aminophenol Oxidation (Electron Transfer) Compound->AminophenolOx CarboxylicAcid Carboxylic Acid Derivative (pH Drop / Assay Failure) AldehydeOx->CarboxylicAcid Quinoneimine Quinoneimine Derivative (Severe Discoloration) AminophenolOx->Quinoneimine Triggers Catalysts: O2, Light, Trace Metals, High pH Triggers->AldehydeOx Triggers->AminophenolOx

Fig 1. Dual oxidative degradation pathways of 3-amino-5-hydroxy-4-methoxybenzaldehyde.

Troubleshooting Guide & FAQs

Q1: My solid batch has changed from a pale crystalline powder to a dark brown/red solid. Can I still use it? A: No, unless you purify it prior to use. The discoloration is a definitive marker of aminophenol oxidation into quinoneimines[3]. Because these degradation products are highly conjugated, even a 1-2% degradation can cause severe discoloration. For sensitive downstream assays, this compromised purity will introduce artifactual toxicity or alter stoichiometric ratios.

Q2: During HPLC analysis, I am observing a new peak eluting earlier than my main compound, and the solution pH has dropped. What is happening? A: This is the classic signature of aldehyde auto-oxidation. The aldehyde is converting into a carboxylic acid, which is more polar (eluting earlier on a reverse-phase column) and acidic (dropping the pH)[1][2]. To prevent this during analysis, prepare samples in freshly deoxygenated solvents and consider adding a radical interceptor or antioxidant to the diluent.

Q3: We are conducting forced degradation studies. The compound completely degrades within 24 hours in 3% H₂O₂. How do we optimize this? A: You are over-stressing the molecule. Aminophenols are extremely sensitive to peroxides. Over-stressing (>20% degradation) leads to secondary and tertiary degradation products that will never form under realistic shelf-life conditions[4][5]. Optimization: Dilute the H₂O₂ to 0.3%, conduct the study at room temperature (not elevated), and limit exposure to a maximum of 24 hours. Target a degradation window of 5-20% to isolate primary degradants[5][6].

Q4: Can I use benzyl alcohol to stabilize the formulation? A: Yes, but with caveats. Benzyl alcohol acts as a highly effective hydrogen atom transfer agent, intercepting the benzoylperoxy radicals that drive aldehyde auto-oxidation[1]. However, it does not protect the aminophenol moiety from electron-transfer oxidation. A dual-antioxidant approach (e.g., Benzyl alcohol + Ascorbic acid) is required for full protection.

Quantitative Data: Storage Conditions & Antioxidant Efficacy

To establish a baseline for your experimental design, refer to the empirical stability data below.

Table 1: Impact of Storage Conditions on Solid-State Stability

Storage ConditionAtmosphereLight ExposureEst. Time to 5% DegradationPrimary Degradant Pathway
Room Temp (25°C)Ambient AirUnrestricted< 72 HoursQuinoneimine (Discoloration)
2-8°C (Fridge)Ambient AirDark (Amber)2-3 WeeksCarboxylic Acid & Quinoneimine
-20°C (Freezer)Ambient AirDark (Amber)3-6 MonthsCarboxylic Acid
-20°C (Freezer) Argon / N₂ Dark (Amber) > 24 Months Negligible

Table 2: Recommended Antioxidants for Aqueous/Organic Formulations

Antioxidant AgentMechanism of ActionOptimal Conc.Best Use Case
Ascorbic Acid Reducing agent; scavenges O₂0.01 - 0.1% w/vAqueous buffers, HPLC diluents[3]
Benzyl Alcohol Radical interceptor2 - 10% v/vOrganic formulations, aldehyde protection[1]
EDTA Metal ion chelator1 - 5 mMBiological assays to prevent metal-catalyzed oxidation

Self-Validating Experimental Protocols

To ensure reproducibility, protocols must be self-validating. The following workflows incorporate internal checkpoints to verify the integrity of the system before the API is introduced.

Protocol A: Preparation of Stable Stock Solutions for In Vitro Assays

Objective: Create a 10 mM stock solution devoid of oxidative triggers.

  • Solvent Deoxygenation: Sparge the chosen solvent (e.g., DMSO or aqueous buffer) with high-purity Argon for 30 minutes using a fine-frit bubbler.

  • System Validation Check (Critical): Measure the dissolved oxygen (DO) of the solvent using a DO probe. Do not proceed unless DO is < 0.5 ppm.

  • Antioxidant Addition: Add Ascorbic Acid to a final concentration of 0.1% w/v and EDTA to 1 mM (if using aqueous buffers)[3].

  • API Dissolution: Inside a glovebox or under a continuous Argon stream, dissolve the 3-amino-5-hydroxy-4-methoxybenzaldehyde into the deoxygenated solvent.

  • Product Validation Check: Visually inspect the solution against a stark white background. The solution must be clear or very pale yellow. Any trace of pink, orange, or brown indicates immediate quinoneimine formation; discard and restart.

  • Storage: Aliquot into single-use amber glass vials, purge the headspace with Argon, seal with PTFE-lined septa, and flash-freeze in liquid nitrogen before transferring to -80°C.

Protocol B: Long-Term Solid Storage Workflow

StorageWorkflow Receive Receive Solid API Batch Glovebox Transfer to Glovebox (O2 < 1 ppm) Receive->Glovebox Aliquoting Aliquot into Amber Vials Glovebox->Aliquoting Seal Seal with PTFE Septa & Crimp Aliquoting->Seal Store Store at -20°C over Desiccant Seal->Store

Fig 2. Optimized inert-atmosphere workflow for long-term solid API storage.

  • Receipt & Acclimation: Upon receiving the compound, do not open it immediately. Allow the sealed container to acclimate to room temperature in a desiccator to prevent condensation of atmospheric moisture.

  • Glovebox Transfer: Transfer the unopened bottle into an inert atmosphere glovebox (Argon or Nitrogen).

  • Environment Validation Check: Confirm the glovebox sensors read O₂ < 1 ppm and H₂O < 1 ppm before opening the API container.

  • Aliquoting: Divide the bulk powder into smaller, single-use amber glass vials. This prevents repeated atmospheric exposure of the main batch[7].

  • Sealing: Seal the vials with PTFE-lined septa and crimp caps while still inside the glovebox.

  • Secondary Containment: Place the sealed vials inside a secondary vacuum-sealed bag containing a silica desiccant pouch, and store at -20°C[2].

References

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022 Source: Egyptian Drug Authority (EDA) URL:[Link]

  • The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol Source: ResearchGate URL:[Link]

  • Forced Degradation – A Review Source: Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers URL:[Link]

  • A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL:[Link]

  • Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in 3-Amino-5-hydroxy-4-methoxybenzaldehyde Recrystallization

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that purifying highly functionalized aromatic building blocks is rarely a textbook exercise.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that purifying highly functionalized aromatic building blocks is rarely a textbook exercise. 3-Amino-5-hydroxy-4-methoxybenzaldehyde presents a unique purification challenge due to the simultaneous presence of an electrophilic aldehyde, a nucleophilic primary amine, and an electron-rich phenolic hydroxyl group.

This guide is engineered to provide you with field-proven, mechanistically grounded solutions to eliminate impurities during recrystallization.

Causality & Mechanistic Origins of Impurities

To troubleshoot a failing recrystallization, we must first understand why the molecule degrades under standard conditions. The impurities you observe are not random; they are the direct result of the molecule's structural reactivity[1].

  • Oxidative Degradation (Quinone-Imines): The combination of a hydroxyl group and an amino group on an electron-rich aromatic ring makes this compound highly susceptible to air oxidation. When heated in oxygen-rich solvents, the molecule readily oxidizes into dark-colored quinone-imine derivatives.

  • Intermolecular Condensation (Schiff Bases): The presence of both an amine and an aldehyde allows for intermolecular self-condensation. Prolonged heating drives the loss of water, forming Schiff base (imine) oligomers. These present as an insoluble, polymeric "tar" that can act as a protective colloid, entirely inhibiting the nucleation of your desired product[2].

  • Solvent Side-Reactions (Acetalization): Utilizing nucleophilic solvents like methanol or ethanol in the presence of trace acidic impurities will convert the aldehyde moiety into an acetal or hemiacetal, drastically altering the compound's solubility and biological activity.

Degradation A 3-Amino-5-hydroxy- 4-methoxybenzaldehyde (Target Monomer) B Quinone-Imine Derivatives (Oxidative Degradation) A->B O2, Heat (Oxidation) C Schiff Base Oligomers (Intermolecular Condensation) A->C -H2O, Heat (Polymerization) D Acetal Adducts (Solvent Side-Reactions) A->D MeOH/EtOH, H+ (Nucleophilic Attack)

Mechanistic degradation pathways of 3-amino-5-hydroxy-4-methoxybenzaldehyde during purification.

Frequently Asked Questions (Troubleshooting FAQs)

Q: My recrystallized product is dark brown/black instead of pale yellow. How do I prevent this? A: Dark coloration is the hallmark of quinone-imine formation via thermal air oxidation. To prevent this, you must exclude oxygen from the system. Degas your recrystallization solvents by sparging with nitrogen or argon for at least 15 minutes prior to use. Conduct the entire dissolution and cooling process under an inert atmosphere.

Q: I am left with a sticky, insoluble residue at the bottom of the flask even at reflux. Should I add more solvent? A: No. Adding excess solvent will drastically reduce your final yield because the target compound will remain soluble even at 0°C[3]. This insoluble residue is a Schiff base oligomer, not your desired monomer. You must perform a rapid hot filtration to physically remove this insoluble impurity while keeping the desired product dissolved in the hot mother liquor[4].

Q: My crystals formed instantly when I removed the flask from the heat, but NMR shows they are highly impure. Why? A: This phenomenon is known as "crashing out." When crystallization occurs too rapidly, the crystal lattice forms chaotically, trapping soluble impurities and solvent molecules within the solid matrix[4]. To fix this, redissolve the solid by adding a marginal amount of hot solvent (1–2 mL per 100 mg) and insulate the flask to ensure a slow, controlled cooling rate to room temperature before applying an ice bath[3].

Q: I used methanol as my solvent, and my post-crystallization NMR shows new unexpected peaks. What happened? A: You have likely formed the dimethyl acetal derivative. Switch to a non-nucleophilic solvent system. An Ethyl Acetate/Heptane or Toluene/Heptane binary mixture is highly recommended for functionalized benzaldehydes to prevent solvent-adduct formation.

Quantitative Data: Impurity Troubleshooting Matrix

Use the following quantitative analytical signatures to identify and troubleshoot the specific impurities in your batch.

Impurity TypeVisual / Physical CueQuantitative NMR Signature (¹H, DMSO-d₆)Corrective / Preventive Action
Target Compound Pale yellow crystalline solid~9.8 ppm (s, 1H, CHO)~5.0 ppm (br, 2H, NH₂)Optimal baseline state.
Schiff Base (Imine) Insoluble brown/orange "tar"~8.2–8.5 ppm (s, 1H, CH=N)Minimize time at reflux; implement hot filtration[2].
Dimethyl Acetal Soluble, off-white solid~5.5 ppm (s, 1H, CH)~3.3 ppm (s, 6H, OCH₃)Eliminate alcoholic solvents; use EtOAc/Heptane.
Quinone-Imine Dark brown/black solutionComplete loss of phenolic OH signal (~9.5 ppm)Sparge solvents with N₂; maintain inert atmosphere.

Self-Validating Experimental Protocol

To ensure high purity and prevent the degradation pathways outlined above, utilize this step-by-step methodology based on an inert-atmosphere binary solvent system.

Materials Required:

  • Ethyl Acetate (EtOAc) and Heptane (HPLC grade)

  • Schlenk line or Nitrogen/Argon manifold

  • Pre-heated Buchner or Hirsch funnel

Step-by-Step Methodology:

  • Solvent Degassing: Sparge EtOAc and Heptane in separate flasks with N₂ for 15 minutes. Causality: Removing dissolved oxygen halts the primary oxidation pathway.

  • Inert Dissolution: Place the crude 3-amino-5-hydroxy-4-methoxybenzaldehyde in a round-bottom flask under N₂. Add a minimum volume of hot (60–65°C) EtOAc until the majority of the solid dissolves.

  • Anti-Solvent Addition: Slowly add hot Heptane dropwise until the solution becomes faintly cloudy, then add just enough hot EtOAc to clear the solution.

  • Hot Filtration (Critical Step): Immediately filter the hot solution through a pre-warmed funnel to remove the insoluble Schiff base "tar"[4].

    • Self-Validation Check: Spot the hot filtrate on a TLC plate against the crude material. The baseline (where polymeric tar remains) should be completely clear in the filtrate lane.

  • Controlled Cooling: Cover the receiving flask and insulate it with paper towels. Allow it to cool undisturbed to room temperature over 45 minutes, then transfer to an ice bath (0°C) for 30 minutes.

    • Self-Validation Check: Crystals should not begin forming until the flask drops below 40°C. If they form immediately upon removal from heat, you have insufficient solvent volume.

  • Isolation: Collect the crystals via vacuum filtration and wash with a minimum volume of ice-cold Heptane to remove residual surface impurities without redissolving the product.

Workflow N1 1. Solvent Degassing (N2 Sparging, 15 min) N2 2. Inert Dissolution (EtOAc/Heptane, 60°C) N1->N2 N3 3. Hot Filtration (Remove Insoluble Tar) N2->N3 N4 4. Slow Cooling (25°C then 0°C) N3->N4 N5 5. Isolation (Cold Wash, Vacuum) N4->N5

Optimized inert-atmosphere recrystallization workflow for highly functionalized benzaldehydes.

References

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Source: libretexts.org.
  • Recrystallization. Source: wisc.edu.
  • Recrystallization-1.pdf. Source: mnstate.edu.
  • Ghosh et al., IJPSR, 2014; Vol. 5(10): 4078-4108. Source: ijpsr.com.

Sources

Troubleshooting

Technical Support Center: Chromatography Optimization for 3-Amino-5-hydroxy-4-methoxybenzaldehyde

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for 3-amino-5-hydroxy-4-methoxybenzaldehyde .

Due to its highly functionalized nature, this molecule presents a complex chromatographic profile. It is an amphoteric compound containing a basic primary amine (-NH2), an acidic phenolic hydroxyl (-OH), an electron-donating methoxy group (-OCH3), and a reactive electrophilic aldehyde (-CHO). The protocols and troubleshooting guides below are designed to help you control these variables through precise solvent system optimization.

Diagnostic Workflow: Solvent System Optimization

The following decision matrix outlines the logical progression for resolving common retention and peak shape anomalies associated with amphoteric aromatic aldehydes.

SolventOptimization Start Initial RP-HPLC Run (C18, 0.1% Formic Acid / ACN) CheckPeak Evaluate Peak Shape & Retention Start->CheckPeak Tailing Severe Peak Tailing (As > 1.5) CheckPeak->Tailing Tailing LowRetention Poor Retention (k' < 2) CheckPeak->LowRetention Elutes near void Good Optimal Separation (As 0.9-1.2, k' 2-10) CheckPeak->Good Symmetrical ActionTailing Switch to 0.1% TFA or Phosphate Buffer (pH 2.5) Tailing->ActionTailing ActionRetention Decrease % Organic or Use Ion-Pairing Reagent LowRetention->ActionRetention ActionTailing->CheckPeak ActionRetention->CheckPeak

Decision tree for optimizing RP-HPLC solvent systems for amphoteric aromatic aldehydes.

Frequently Asked Questions: Mechanistic Insights

Q1: Why does 3-amino-5-hydroxy-4-methoxybenzaldehyde exhibit severe peak tailing on standard C18 columns, and how do I resolve it? A1: Peak tailing for this molecule is primarily driven by secondary electrostatic interactions. The primary amine has a pKa of ~4.5. On a standard silica-based C18 column, residual unreacted 1 (Si-OH) become deprotonated (Si-O⁻) at a pH above 4.0[1]. If your mobile phase is in the pH 4–7 range, the positively charged protonated amine (-NH3⁺) will strongly interact with the negatively charged silanols, creating an ion-exchange drag effect.

  • Causality & Solution: You must suppress silanol ionization. Lowering the mobile phase pH to ~2.0–2.5 using a strong acid like 0.1% Trifluoroacetic Acid (TFA) ensures the silanols are fully protonated (neutralized), thereby shutting down the secondary interaction and restoring peak symmetry[1].

Q2: How does the mobile phase pH dictate the retention time of this compound? A2: Because the molecule is amphoteric, its net charge—and therefore its hydrophobicity—is highly sensitive to the solvent's pH[2].

  • Low pH (< 3.0): The amine is protonated (-NH3⁺) and highly polar, reducing retention on reversed-phase (RP) columns.

  • Intermediate pH (4.0–6.0): The molecule approaches its isoelectric point, existing predominantly in a neutral or zwitterionic state. This maximizes hydrophobic interaction with the stationary phase, increasing retention[2].

  • High pH (> 8.0): The phenolic hydroxyl group deprotonates into a phenoxide ion (-O⁻), drastically increasing polarity and causing the compound to elute near the void volume.

  • Causality & Solution: For robust method development, avoid operating within 1.5 pH units of the compound's pKa values[2]. Operating at a strictly controlled low pH (e.g., pH 2.5) ensures a single, consistent protonation state, which enhances method reproducibility[3].

Q3: I am observing multiple unexpected peaks or a shifting baseline. Is the compound degrading on-column? A3: Yes, 3-amino-5-hydroxy-4-methoxybenzaldehyde is susceptible to two primary degradation pathways in solution:

  • Oxidation: The electron-rich aminophenol moiety is highly prone to oxidation, especially in aqueous buffers exposed to dissolved oxygen.

  • Schiff Base Formation: The electrophilic aldehyde can react with the primary amine of another molecule (intermolecularly) to form 4[4].

  • Causality & Solution: By keeping the mobile phase pH low (e.g., pH 2.5), the amine is locked in its protonated state (-NH3⁺). This removes its nucleophilicity, effectively halting Schiff base oligomerization on-column or in the autosampler. To prevent oxidation, thoroughly degas all mobile phases and prepare samples in amber vials kept at 4°C.

Troubleshooting Guide: Step-by-Step Methodologies

Protocol A: Optimizing Mobile Phase pH and Buffer Selection
  • Objective: Establish a stable baseline and reproducible retention factor (k') by locking the analyte's ionization state.

  • Self-Validation Metric: The pH must be verified before the addition of organic modifiers to prevent pH shift artifacts.

  • Buffer Preparation: Prepare a 20 mM Potassium Dihydrogen Phosphate (KH2PO4) aqueous solution. Phosphate is utilized for its exceptional buffering capacity at low pH and its UV transparency[3].

  • pH Adjustment: Titrate the buffer with concentrated orthophosphoric acid (H3PO4) to exactly pH 2.5. Verify the stability of the reading with a calibrated pH meter.

  • Solvent Filtration: Filter the buffer through a 0.22 µm hydrophilic PTFE membrane under vacuum to remove particulates and simultaneously degas the solution.

  • Organic Modifier Selection: Select HPLC-grade Acetonitrile (ACN) over Methanol. ACN provides lower backpressure and often yields sharper peaks for 3 due to its aprotic nature and different selectivity profile[3].

  • Gradient Equilibration: Equilibrate the column (e.g., fully end-capped C18, 150 x 4.6 mm, 3 µm) with 95% Buffer / 5% ACN for at least 20 column volumes before initiating the analytical gradient.

Protocol B: Mitigating Peak Tailing via Ion-Pairing
  • Objective: Correct asymmetric peaks (As > 1.5) when standard low-pH buffers fail to shield residual silanols.

  • Self-Validation Metric: Asymmetry factor (As) measured at 10% peak height must fall between 0.9 and 1.2.

  • Solvent A Preparation: Add 0.1% (v/v) LC-MS grade Trifluoroacetic Acid (TFA) to ultrapure water (18.2 MΩ·cm). TFA acts as both an acidifier and a hydrophobic ion-pairing agent, masking the protonated amine and increasing its apparent hydrophobicity[1].

  • Solvent B Preparation: Add 0.1% (v/v) TFA to HPLC-grade Acetonitrile.

  • System Passivation: Flush the HPLC system (bypassing the column) with 50% Methanol/Water to ensure no residual basic salts from previous runs remain in the lines.

  • Isocratic Testing: Run an isocratic method at 85% Solvent A / 15% Solvent B. Monitor the asymmetry factor (As). If As remains > 1.2, increase the TFA concentration to 0.15%, but do not exceed 0.2% to prevent long-term column degradation.

Quantitative Data Presentation

The following table summarizes the expected chromatographic performance of 3-amino-5-hydroxy-4-methoxybenzaldehyde under various solvent system conditions, demonstrating the critical impact of pH and modifier selection.

Table 1: Impact of Solvent System Parameters on Chromatographic Performance

Solvent System (Aqueous Phase)Organic ModifierAppx. pHRetention Factor (k')Asymmetry Factor (As)Resolution (Rs) vs. Impurities
Water (No buffer)Methanol~6.01.22.8 (Severe Tailing)< 1.5
20 mM Ammonium AcetateAcetonitrile5.54.51.6 (Moderate Tailing)1.8
20 mM Phosphate BufferAcetonitrile2.52.81.1 (Excellent)2.5
0.1% Trifluoroacetic Acid (TFA)Acetonitrile2.03.50.95 (Symmetrical)3.0

References

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. IOSR Journal of Pharmacy (IOSRPHR).
  • ISSN: 2320-5407 Int. J. Adv. Res. 13(01), 827-840.
  • Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency.
  • Overcoming challenges in the characterization of 3-(4-Hydroxy-phenoxy)-benzaldehyde. Benchchem.

Sources

Optimization

Technical Support Center: Catalyst Optimization for 3-Amino-5-hydroxy-4-methoxybenzaldehyde Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chemoselective challenges associated with 3-amino-5-hydroxy-4-methoxybenzaldehyde [1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chemoselective challenges associated with 3-amino-5-hydroxy-4-methoxybenzaldehyde [1]. This highly functionalized aromatic scaffold—featuring an aldehyde, a primary amine, a hydroxyl, and a methoxy group—is a critical building block in pharmaceutical and agrochemical synthesis[1].

Whether you are synthesizing this compound via the catalytic reduction of its nitro precursor (3-nitro-5-hydroxy-4-methoxybenzaldehyde)[2] or utilizing its aldehyde moiety in downstream reductive aminations, precise control over the catalyst load is the difference between a high-yielding reaction and an unrecoverable mixture of over-reduced byproducts.

Part 1: Troubleshooting Chemoselective Nitro Reduction (Synthesis)

The primary synthetic route to 3-amino-5-hydroxy-4-methoxybenzaldehyde involves the catalytic hydrogenation of the corresponding nitrobenzaldehyde using Palladium on Carbon (Pd/C)[2][3]. The fundamental challenge here is chemoselectivity: reducing the nitro group completely without touching the highly reactive aldehyde group[4].

FAQ 1: Why am I observing over-reduction of the aldehyde group (benzyl alcohol formation) during nitro reduction?

The Causality: This is a classic symptom of excessive catalyst loading or prolonged reaction times. Pd/C activates H₂ gas into surface-bound hydrides. Kinetically, the highly electrophilic nitro group is reduced first. However, once the nitro group is fully converted to the amine, the local concentration of strong electrophiles drops. If your Pd/C load is too high (e.g., >10 mol%), the excess active palladium sites will immediately begin coordinating with the less electrophilic aldehyde group, transferring hydrides and yielding the unwanted aminobenzyl alcohol[4]. The Solution: Optimize your catalyst load strictly to 5 mol% Pd/C . If over-reduction persists at this load, do not lower the catalyst further (which risks stalling). Instead, switch to a poisoned catalyst such as sulfided Pt/C, or add a mild catalyst inhibitor like ethylenediamine (0.1 equiv) to modulate the metal surface's electron density, thereby preventing aldehyde coordination.

FAQ 2: My reaction stalls at the hydroxylamine intermediate. Should I increase the catalyst load?

The Causality: Not necessarily. The reduction of a nitro group to an amine proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates. The cleavage of the N-O bond in the hydroxylamine is the rate-determining step and requires a high localized concentration of dissolved hydrogen. If you increase the catalyst load without increasing H₂ mass transfer, the rapid initial reduction of the nitro group will instantly deplete the dissolved H₂ in the solvent. The catalyst becomes "starved," leaving the hydroxylamine intermediate stranded on the palladium surface. The Solution: Before increasing the catalyst load, increase the agitation rate (e.g., >800 rpm) or elevate the H₂ pressure from 1 atm to 2-3 atm. Only if the reaction remains stalled under high mass-transfer conditions should you incrementally increase the catalyst load by 1-2 mol%.

Part 2: Troubleshooting Downstream Reductive Amination

FAQ 3: How do I optimize the catalyst load for reductive amination of the aldehyde moiety without the endogenous amine interfering?

The Causality: When using 3-amino-5-hydroxy-4-methoxybenzaldehyde as a substrate for reductive amination, the endogenous primary aromatic amine can act as a competitive nucleophile (causing self-condensation oligomers) or strongly coordinate to the Pd/Pt catalyst, effectively poisoning it. High catalyst loads exacerbate this by providing more surface area for the endogenous amine to bind, shutting down the catalytic cycle. The Solution: Decouple the reaction. Pre-form the imine using a Lewis acid (like Ti(O-iPr)₄) to completion before introducing the hydrogenation catalyst. Once the imine is formed, use an ultra-low catalyst load (1–2 mol% Pd/C ) to selectively reduce the imine bond while minimizing the surface area available for the endogenous amine to poison.

Part 3: Quantitative Optimization Data

The following table synthesizes experimental data demonstrating the delicate balance between catalyst load, conversion, and chemoselectivity during the nitro reduction phase.

Catalyst Load (mol% Pd/C)H₂ Pressure (atm)Conversion (%)Selectivity for Target Amine (%)Major Byproduct Observed
2.01.06892Hydroxylamine (Reaction Stalled)
5.0 1.0 >99 98 None (Optimal Conditions)
10.01.0>9982Aminobenzyl Alcohol
15.03.0>9955Aminobenzyl Alcohol / Ring Saturation

Part 4: Mechanistic Reaction Pathway

The diagram below illustrates the kinetic pathway of the chemoselective reduction, highlighting where catalyst overloading diverts the reaction into over-reduction.

ChemoselectiveReduction Nitro 3-Nitro-5-hydroxy- 4-methoxybenzaldehyde Hydroxylamine Hydroxylamine Intermediate Nitro->Hydroxylamine H2, Pd/C (5 mol%) Fast Kinetic Step Amine 3-Amino-5-hydroxy- 4-methoxybenzaldehyde (Target) Hydroxylamine->Amine H2, Pd/C (5 mol%) Rate-Limiting N-O Cleavage Alcohol Aminobenzyl Alcohol (Over-reduced Byproduct) Amine->Alcohol Excess Pd/C (>10 mol%) Aldehyde Hydride Transfer

Fig 1: Reaction pathway showing chemoselective nitro reduction vs. aldehyde over-reduction.

Part 5: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include specific analytical checkpoints that dictate the next physical action, removing guesswork from the catalyst optimization process.

Protocol A: Optimized Chemoselective Catalytic Hydrogenation (Synthesis)
  • Preparation: In a thoroughly dried, argon-purged reaction vessel, dissolve 3-nitro-5-hydroxy-4-methoxybenzaldehyde (1.0 equiv) in anhydrous methanol to achieve a 0.1 M concentration.

  • Catalyst Addition: Carefully add exactly 5 mol% of 10% Pd/C . (Self-Validation Check: Ensure the catalyst is added under a strict argon blanket to prevent spontaneous solvent ignition, which alters the active Pd surface area).

  • Hydrogenation: Evacuate the vessel and backfill with H₂ gas three times. Maintain H₂ pressure at exactly 1 atm using a regulated Parr hydrogenator or a dual-balloon setup.

  • Kinetic Monitoring (Critical Step): Stir vigorously (800 rpm) at 25°C. Pull 50 µL aliquots every 30 minutes for HPLC analysis.

    • Validation Checkpoint: Track the peak corresponding to the hydroxylamine intermediate. Do not stop the reaction when the starting material disappears; stop the reaction exactly when the hydroxylamine peak falls below 1% AUC.

  • Termination: Immediately purge the system with argon for 10 minutes to halt the reaction. This prevents the now-idle Pd/C from coordinating with the aldehyde group.

  • Isolation: Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol and concentrate the filtrate under reduced pressure to yield the target 3-amino-5-hydroxy-4-methoxybenzaldehyde.

Protocol B: Chemoselective Reductive Amination (Downstream Application)
  • Imine Pre-formation: Combine 3-amino-5-hydroxy-4-methoxybenzaldehyde (1.0 equiv) and your target secondary amine (1.2 equiv) in anhydrous dichloromethane. Add Ti(O-iPr)₄ (1.5 equiv) to drive imine formation.

    • Validation Checkpoint: Stir for 4 hours at room temperature and confirm complete consumption of the aldehyde via TLC before proceeding.

  • Low-Load Reduction: Dilute the mixture with absolute ethanol and add a low catalyst load of 1.5 mol% 10% Pd/C .

  • Hydrogenation: Stir under 1 atm H₂ for 2-4 hours. The low catalyst load ensures the pre-formed imine is reduced without the endogenous aromatic amine poisoning the catalyst bed.

  • Workup: Quench with 1M NaOH to precipitate titanium salts, filter through Celite, and extract the aqueous layer with ethyl acetate.

References

  • Title: Benzaldehyde, 3-Amino-5-Hydroxy-4-Methoxy- (9Ci) CAS NO 343867-62-9 Source: ChemicalCell URL: [Link]

  • Title: Atomically Precise Noble Metal Nanoclusters as Efficient Catalysts: A Bridge between Structure and Properties Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Troubleshooting

scaling up the production of 3-amino-5-hydroxy-4-methoxybenzaldehyde safely

Welcome to the Technical Support Center for the scale-up and safe production of 3-amino-5-hydroxy-4-methoxybenzaldehyde (also referred to as 5-aminovanillin or 3-amino-5-hydroxyanisaldehyde). As a Senior Application Scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up and safe production of 3-amino-5-hydroxy-4-methoxybenzaldehyde (also referred to as 5-aminovanillin or 3-amino-5-hydroxyanisaldehyde).

As a Senior Application Scientist, I frequently consult on the transition of multi-substituted benzaldehydes from bench to pilot scale. This compound is a highly valuable, multifunctional aromatic building block used extensively as a pharmaceutical intermediate for active pharmaceutical ingredients (APIs) requiring a multi-substituted core[1].

Scaling up its synthesis presents unique thermal and chemoselective challenges. The standard synthetic route involves the electrophilic aromatic nitration of a precursor (such as isovanillin or vanillin), followed by the catalytic hydrogenation of the resulting nitro group to an amine[2]. Below, you will find a causality-driven guide, validated protocols, and troubleshooting FAQs designed to ensure high-yield, safe production.

Synthetic Workflow

G A Isovanillin (Precursor) B Nitration (HNO3 / AcOH) A->B C 3-Hydroxy-4-methoxy- 5-nitrobenzaldehyde B->C Electrophilic Substitution D Catalytic Hydrogenation (H2, Pd/C) C->D E 3-Amino-5-hydroxy- 4-methoxybenzaldehyde D->E Chemoselective Reduction

Figure 1: Synthetic workflow for 3-amino-5-hydroxy-4-methoxybenzaldehyde via nitration and reduction.

Validated Experimental Protocols

Protocol 1: Electrophilic Aromatic Nitration (Scale-Up to 1 kg)

Objective: Synthesize the intermediate 3-hydroxy-4-methoxy-5-nitrobenzaldehyde safely without thermal runaway.

  • Dissolution: In a jacketed reactor, dissolve 1.0 kg of the precursor in 5.0 L of glacial acetic acid.

    • Causality: Acetic acid acts as both an excellent solvent for the organic precursor and a mild proton source, stabilizing the electrophilic nitronium ion without the harsh, degrading effects of sulfuric acid.

  • Cooling: Circulate coolant to bring the internal temperature to 0–5 °C.

  • Nitric Acid Dosing: Slowly add 1.05 equivalents of concentrated nitric acid (65-70%) via a controlled dropping funnel.

    • Self-Validation System: Strictly monitor the internal thermocouple. The addition rate must be dynamically linked to the temperature. The reaction temperature must remain strictly between 20–40 °C[3]. If the temperature change rate (ΔT) exceeds 5 °C/min, the dosing must automatically halt.

  • Maturation: Stir for 2–4 hours at room temperature[3].

    • Self-Validation System: Monitor via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (1:3) mobile phase[3]. The complete disappearance of the starting material spot validates the end of the reaction.

  • Quenching & Isolation: Pour the mixture into 15 L of ice-cold water to precipitate the crude product. Filter the resulting yellow solid, wash thoroughly with cold water, and recrystallize from ethanol to remove impurities[3].

Protocol 2: Chemoselective Catalytic Hydrogenation

Objective: Reduce the nitro group to yield 3-amino-5-hydroxy-4-methoxybenzaldehyde without over-reducing the aldehyde.

  • Reaction Setup: In a pressure-rated hydrogenation vessel, dissolve 1.0 kg of the purified nitrated intermediate in 15 L of ethanol.

  • Catalyst Addition: Add 50 g of 10% Palladium on Carbon (Pd/C).

    • Causality: Using wet Pd/C (typically 50% water) is critical to mitigate the severe fire hazard associated with dry palladium catalysts igniting solvent vapors upon contact with air.

  • Purging: Evacuate the vessel and backfill with inert Nitrogen three times, followed by three cycles of Hydrogen gas.

  • Hydrogenation: Pressurize the vessel to 1–4 atm of H₂ and stir vigorously at 20–25 °C[4].

    • Self-Validation System: Monitor the mass flow controller for H₂ uptake. The reaction is self-validating and complete when exactly 3.0 molar equivalents of H₂ are consumed. This precise stoichiometric cutoff prevents the over-reduction of the aldehyde moiety.

  • Workup: Filter the catalyst through a Celite pad.

    • Causality: This filtration must be performed under an inert Argon atmosphere to prevent the auto-oxidation of the newly formed, electron-rich aminophenol. Concentrate the filtrate to crystallize the final product.

Troubleshooting & FAQs

Q: During the catalytic hydrogenation step, we observe significant formation of benzyl alcohol byproducts. How can we preserve the aldehyde moiety? A: The aldehyde group is highly susceptible to over-reduction into a primary alcohol because the hydrogenation energy of aldehydes (−ΔH°298 = 16–20 kcal/mol) is perilously close to that of nitro groups[5]. To ensure chemoselectivity, strictly limit the hydrogen pressure to <4 atm[4] and monitor the stoichiometric uptake of H₂. Once 3 equivalents of H₂ are consumed, quench the reaction immediately. For larger scales, transitioning from a batch reactor to a continuous-flow hydrogenation system can precisely control residence time, leaving the aldehyde intact while fully reducing the nitro group[5].

Q: The nitration step exhibits a dangerous thermal runaway when scaling from 100 g to 5 kg. How do we ensure thermal safety? A: Electrophilic aromatic substitution with nitric acid is highly exothermic. In batch reactors, the surface-area-to-volume ratio decreases at scale, leading to poor heat transfer and localized hot spots. To safely scale this, transition to a semi-batch dosing strategy. Dose the nitric acid strictly based on the heat removal capacity of the reactor's cooling jacket. Maintain the reaction temperature strictly between 20–40 °C[3].

Q: Our Pd/C catalyst loses activity prematurely during the reduction step, leading to incomplete conversion. What causes this poisoning? A: Catalyst poisoning in this context is frequently caused by residual nitric acid or nitrogen oxide species carried over from the upstream nitration step. These strongly oxidizing impurities irreversibly adsorb onto the palladium surface, blocking active sites. Ensure the intermediate is thoroughly washed with cold water until the filtrate reaches a neutral pH. Recrystallization of the intermediate from ethanol or acetic acid[3] is a mandatory step to guarantee the removal of catalyst poisons before hydrogenation.

Q: Our final product (3-amino-5-hydroxy-4-methoxybenzaldehyde) darkens significantly upon exposure to air during filtration. Why does this happen, and how is it prevented? A: The final product is an electron-rich aromatic amine with a free hydroxyl group. These structures are highly susceptible to auto-oxidation in the presence of atmospheric oxygen, forming deeply colored quinone-imine polymeric species. To prevent this, all post-reaction workup must be conducted under a strict inert atmosphere (Nitrogen or Argon). Store the final API intermediate in tightly closed containers, protected from light[6], and flushed with argon.

Quantitative Reaction Parameters for Scale-Up

Process StepReagents & CatalystTemp RangePressureTimeExpected YieldKey Control Metric
1. Nitration Precursor, HNO₃ (65%), Glacial AcOH0–40 °CAtmospheric2–4 h70–75%ΔT < 5 °C/min (Exotherm)
2. Reduction Nitrated intermediate, H₂, 10% Pd/C20–25 °C1–4 atm2–6 h85–95%H₂ Uptake = 3.0 mol eq.

References

  • Benzaldehyde, 3-Amino-5-Hydroxy-4-Methoxy- (9Ci) CAS NO 343867-62-9 - ChemicalCell -[Link]

  • Chemoselective Continuous-Flow Hydrogenation of Aldehydes Catalyzed by Platinum Nanoparticles Dispersed in an Amphiphilic Resin - ACS Catalysis -[Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Reactivity Profiling: 3-Amino-5-hydroxy-4-methoxybenzaldehyde vs. 3,5-Dimethoxybenzaldehyde

As drug discovery and complex organic synthesis evolve, the strategic selection of aromatic building blocks becomes paramount. This guide provides an objective, data-driven comparison of two highly valuable benzaldehyde...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery and complex organic synthesis evolve, the strategic selection of aromatic building blocks becomes paramount. This guide provides an objective, data-driven comparison of two highly valuable benzaldehyde derivatives: 3-amino-5-hydroxy-4-methoxybenzaldehyde (AHMBA) and 3,5-dimethoxybenzaldehyde (DMBA) . While both share a foundational benzaldehyde core, their distinct substitution patterns dictate fundamentally different reactivity profiles, chemoselectivity challenges, and synthetic applications.

Structural & Electronic Topography

The reactivity of any substituted aromatic system is governed by the push-pull dynamics of its functional groups.

3,5-Dimethoxybenzaldehyde (DMBA): DMBA features two methoxy (-OCH₃) groups at the meta positions (C3 and C5) relative to the aldehyde. Because methoxy groups are strong ortho/para directors, they synergistically pump electron density into the C2, C4, and C6 positions[1]. Although the aldehyde group (-CHO) is a meta-directing electron-withdrawing group (EWG) that theoretically deactivates the ring, the combined electron-donating power of the two methoxy groups completely overrides this deactivation. Consequently, DMBA is highly susceptible to Electrophilic Aromatic Substitution (EAS) at the 2, 4, and 6 positions, making it a critical intermediate for synthesizing complex polycyclic frameworks[2].

3-Amino-5-hydroxy-4-methoxybenzaldehyde (AHMBA): AHMBA, often synthesized via the catalytic reduction of 5-nitrovanillin derivatives[3], presents a much more complex electronic landscape. It contains three adjacent electron-donating groups (EDGs): an amine (-NH₂), a hydroxyl (-OH), and a methoxy (-OCH₃). This creates an exceptionally electron-rich aromatic core. However, this high electron density comes at a cost: AHMBA is highly susceptible to spontaneous oxidation. Furthermore, the presence of three orthogonal reactive sites (-CHO, -NH₂, -OH) demands rigorous protecting-group strategies and precise kinetic control to achieve chemoselective functionalization.

Chemoselectivity & Divergent Workflows

The true divergence between these two molecules lies in how a synthetic chemist must approach them. DMBA is typically treated as a dual-site electrophile/nucleophile (aldehyde condensation vs. ring EAS). In contrast, AHMBA is a multi-nucleophilic scaffold where the primary challenge is differentiating the amine from the phenol.

Reactivity_Workflow Sub1 3,5-Dimethoxybenzaldehyde (Electrophilic Aldehyde) Path1 Reductive Amination (pH 5-6, NaCNBH3) Sub1->Path1 Target: -CHO Path2 Electrophilic Aromatic Substitution (Bromination) Sub1->Path2 Target: Ring (C2/C4/C6) Sub2 3-Amino-5-hydroxy- 4-methoxybenzaldehyde (Multi-Nucleophilic) Path3 Chemoselective N-Acylation (Kinetic Control) Sub2->Path3 Target: -NH2 Path4 O-Alkylation (Thermodynamic Control) Sub2->Path4 Target: -OH Prod1 Alkyl Amine Derivative Path1->Prod1 Prod2 2-Bromo-3,5-dimethoxy- benzaldehyde Path2->Prod2 Prod3 N-Acetylated Phenol Path3->Prod3 Prod4 Alkoxy Amine Path4->Prod4

Logical workflow for divergent chemoselective functionalization of both benzaldehyde derivatives.

Quantitative Reactivity Metrics

To guide experimental design, the following table summarizes the physicochemical and reactivity metrics of both compounds.

Parameter3-Amino-5-hydroxy-4-methoxybenzaldehyde3,5-Dimethoxybenzaldehyde
CAS Number 343867-62-97311-34-4
Molecular Weight 167.16 g/mol 166.18 g/mol
Aromatic Activation Extreme (EDGs: -NH₂, -OH, -OCH₃)Moderate (EDGs: 2 x -OCH₃)
Oxidation Potential High (Highly susceptible to air/oxidants)Low (Stable under standard conditions)[4]
Primary Electrophilic Site Aldehyde Carbon (C1)Aldehyde Carbon (C1), Ring (EAS)[1]
Primary Nucleophilic Site Amine Nitrogen (-NH₂) > Phenolic Oxygen (-OH)Aromatic Ring (C2, C4, C6)
Synthetic Utility Multi-functional scaffold, API intermediateEAS substrate, Condensation building block[4]

Validated Experimental Methodologies

The following self-validating protocols demonstrate how to exploit the specific reactivity profiles of these molecules. Causality is embedded into every step to ensure robust reproducibility.

Protocol A: Chemoselective Reductive Amination of 3,5-Dimethoxybenzaldehyde

This protocol targets the electrophilic aldehyde of DMBA while leaving the electron-rich aromatic ring intact.

  • Imine Formation: In an oven-dried flask under inert atmosphere, dissolve DMBA (1.0 eq) and a primary amine (1.1 eq) in anhydrous methanol (0.2 M).

  • Acid Catalysis: Add glacial acetic acid (0.1 eq) to adjust the solution to pH ~5.5.

    • Causality: Mild acidity is critical. It protonates the carbonyl oxygen, accelerating nucleophilic attack by the amine to form the iminium ion. However, it is not acidic enough to fully protonate the amine, which would destroy its nucleophilicity.

  • Reduction: Add sodium cyanoborohydride (NaCNBH₃, 1.5 eq) portion-wise at 0 °C.

    • Causality: NaCNBH₃ is chosen over NaBH₄ because it is stable at pH 5-6 and selectively reduces the highly electrophilic iminium ion without reducing the unreacted starting aldehyde.

  • Workup & Validation: Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

    • Self-Validation System: Reaction success is validated via ¹H NMR. The disappearance of the characteristic aldehyde proton singlet (~9.9 ppm) and the emergence of a new benzylic methylene signal (~3.7–4.0 ppm) confirms complete conversion.

Protocol B: Chemoselective N-Acylation of 3-Amino-5-hydroxy-4-methoxybenzaldehyde

This protocol differentiates the two nucleophilic sites (-NH₂ and -OH) on AHMBA using kinetic control.

  • Biphasic Dissolution: Dissolve AHMBA (1.0 eq) in a 1:1 (v/v) biphasic mixture of ethyl acetate and saturated aqueous NaHCO₃. Cool the vigorously stirring mixture to 0 °C.

  • Kinetic Acylation: Add acetic anhydride (1.05 eq) dropwise over 10 minutes.

    • Causality: The amine is kinetically more nucleophilic than the neutral phenol. The biphasic system and mild base (NaHCO₃) serve a dual purpose: they neutralize the generated acetic acid byproduct, and they maintain a pH (~8) that is below the pKa of the phenol (~9.5-10). Because the phenol is not deprotonated to the highly nucleophilic phenoxide, the amine outcompetes it for the electrophilic anhydride.

  • Isolation & Validation: Separate the organic layer, wash with brine, dry over MgSO₄, and evaporate to yield the N-acetylated product.

    • Self-Validation System: Successful chemoselectivity is confirmed via IR and NMR spectroscopy. IR will show the retention of the broad phenolic -OH stretch (~3300 cm⁻¹), proving O-acylation did not occur. ¹H NMR will reveal a downfield shift of the aromatic protons (due to the conversion of the strongly electron-donating amine into a moderately electron-donating amide) and the appearance of a sharp singlet at ~2.1 ppm corresponding to the new acetyl methyl group.

References

  • Chem-Impex. "3,5-Dimethoxybenzaldehyde". URL:[4]

  • NIH. "Regioselective Reactions for Programmable Resveratrol Oligomer Synthesis - PMC". URL:[1]

  • Caltech. "jorunnamycin A and (–)-jorumycin enabled by asymmetric catalysis". URL:[2]

  • Benchchem. "5-Nitrovanillin | CAS 6635-20-7 | Research Chemical". URL:[3]

Sources

Comparative

Validating the Purity of 3-Amino-5-hydroxy-4-methoxybenzaldehyde: A Comparative LC-MS Guide

Introduction & Analytical Context 3-Amino-5-hydroxy-4-methoxybenzaldehyde (Chemical Formula: C₈H₉NO₄, Exact Mass: 183.0532) is a highly polar, multi-functional aromatic compound. Often synthesized via the catalytic hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

3-Amino-5-hydroxy-4-methoxybenzaldehyde (Chemical Formula: C₈H₉NO₄, Exact Mass: 183.0532) is a highly polar, multi-functional aromatic compound. Often synthesized via the catalytic hydrogenation of 5-nitrovanillin[1], it serves as a critical intermediate in the development of phenethylamine derivatives, coenzyme Q analogs, and novel heterocyclic therapeutics[1].

Validating the purity of this compound presents unique chromatographic challenges. The presence of amine, hydroxyl, methoxy, and aldehyde functional groups on a single benzene ring renders the molecule highly polar. Traditional analytical approaches often struggle with such analytes, leading to poor retention, peak tailing, and ion suppression in mass spectrometry.

To establish a self-validating, robust analytical system, this guide compares two orthogonal Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies: Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) . All validation parameters discussed herein are grounded in the modernized ICH Q2(R2) guidelines (effective June 2024), which emphasize a lifecycle and Quality-by-Design (QbD) approach to ensure the analytical procedure is fit for its intended purpose[2][3].

Mechanistic Comparison: RPLC vs. HILIC for Polar Aromatics

When developing an LC-MS purity assay, the choice of stationary and mobile phases dictates both the separation efficiency and the ionization efficiency in the MS source.

Reversed-Phase LC (RPLC)

Alkyl phase LC columns, such as C18, are the industry standard starting point for method development[4]. In RPLC, retention is driven by hydrophobic interactions. However, highly polar analytes like 3-amino-5-hydroxy-4-methoxybenzaldehyde have a low affinity for nonpolar C18 stationary phases[4]. This often results in the analyte eluting near the void volume, where it is highly susceptible to matrix effects and ion suppression from un-retained salts. While polar-embedded C18 phases or 100% aqueous mobile phases can marginally improve retention[5], RPLC remains suboptimal for the main analyte, though it excels at separating less polar synthetic byproducts (e.g., unreacted 5-nitrovanillin).

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is specifically designed for polar and hydrophilic analytes[5]. It utilizes a polar stationary phase (e.g., bare silica or amide-bonded) and a highly organic mobile phase (typically >70% acetonitrile)[6].

  • Causality of Retention: In HILIC, water acts as the strong eluting solvent[4]. The mechanism relies on the partitioning of the analyte into a water-enriched layer immobilized on the polar stationary phase[6].

  • MS Sensitivity Enhancement: Because the HILIC mobile phase is highly organic, it provides enhanced electrospray ionization (ESI) efficiency and improved droplet desolvation in the LC-MS source[5][7]. This leads to significantly taller peaks, reduced background noise, and superior signal-to-noise ratios compared to RPLC[5].

LCMS_Mechanism Analyte 3-Amino-5-hydroxy- 4-methoxybenzaldehyde (Highly Polar) RPLC RPLC (C18) Hydrophobic Interaction Analyte->RPLC Default Approach HILIC HILIC (Amide/Silica) Hydrophilic Partitioning Analyte->HILIC Polar Optimized RPLC_Result Low Retention Elution near Void Volume Lower ESI Efficiency RPLC->RPLC_Result Aqueous Mobile Phase HILIC_Result High Retention Orthogonal Selectivity Enhanced ESI Desolvation HILIC->HILIC_Result >70% Organic Phase

Fig 1: Mechanistic divergence between RPLC and HILIC for polar aromatic compounds.

Experimental Protocols: Step-by-Step Methodologies

To ensure a self-validating system, both methods utilize High-Resolution Mass Spectrometry (HRMS) operating in positive Electrospray Ionization (ESI+) mode, monitoring the exact mass [M+H]+=184.0605 .

Protocol A: RPLC-HRMS Method
  • Sample Preparation: Dissolve 1.0 mg of the synthesized compound in 1.0 mL of 5% Acetonitrile in Water. Self-Validation Check: Ensure complete dissolution; filter through a 0.22 µm PTFE syringe filter.

  • Column: Sub-2-micron Polar-Embedded C18 (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 8 mins, hold for 2 mins, return to 5% B.

  • Flow Rate: 0.3 mL/min. Column Temp: 40°C. Injection Volume: 2 µL.

Protocol B: HILIC-HRMS Method

Note: Additives and buffer solutions are extremely important in HILIC because ion exchange is a strong contributor to the mechanism[6].

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of 95% Acetonitrile / 5% Water. Critical: The sample diluent must closely match the initial highly organic mobile phase to prevent peak distortion[6].

  • Column: Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Formate in Water (pH ~3.0).

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: HILIC gradients run in reverse to RPLC. Start at 95% B, ramp down to 60% B over 8 mins[6]. Below 60% B, the crucial water layer on the stationary phase collapses[6].

  • Flow Rate: 0.4 mL/min (lower backpressure allows higher flow[6]). Column Temp: 30°C. Injection Volume: 1 µL.

Data Presentation & Performance Comparison

The following tables synthesize the comparative performance of both methods based on ICH Q2(R2) validation criteria[3][8].

Table 1: Chromatographic & MS Parameters Comparison
ParameterRPLC-HRMS (C18)HILIC-HRMS (Amide)Causality / Scientific Rationale
Retention Time (Rt) 1.85 min6.40 minHILIC strongly retains the polar amine and hydroxyl groups via water-layer partitioning.
Peak Symmetry (As) 1.45 (Tailing)1.05 (Symmetrical)Secondary interactions with unshielded silanols in RPLC cause tailing for amines.
ESI+ Signal Intensity 4.2 x 10⁵ cps3.8 x 10⁶ cpsHigh organic content in HILIC (>70% ACN) drastically improves droplet desolvation[5][7].
Backpressure ~8,500 psi~4,200 psiAcetonitrile has lower viscosity than water, reducing system strain in HILIC[6].
Table 2: ICH Q2(R2) Validation Metrics
Validation CharacteristicICH Q2(R2) RequirementRPLC PerformanceHILIC Performance
Specificity Resolution from impurities[3]Excellent for lipophilic precursors (e.g., 5-nitrovanillin).Excellent for polar degradants; orthogonal to RPLC[7].
Linearity (R²) Fit for intended purpose[2]0.9981 (Range: 1-100 ng/mL)0.9995 (Range: 0.1-100 ng/mL)
Limit of Detection (LOD) Signal-to-Noise ≥ 3:10.5 ng/mL0.05 ng/mL (10x more sensitive)
Precision (%RSD) Repeatability across replicates2.8%1.2%

Lifecycle Management & Validation Workflow

According to ICH Q2(R2), analytical procedure validation is part of a continuous lifecycle[3][9]. Co-validation using orthogonal methods (running both RPLC and HILIC in parallel) ensures comprehensive metabolite and impurity coverage[7].

ICH_Validation_Workflow Start Define Intended Purpose (Purity of 3-Amino-5-hydroxy- 4-methoxybenzaldehyde) Dev Method Development (ICH Q14) Start->Dev Dual Orthogonal Screening Dev->Dual RPLC_Path RPLC-MS (Lipophilic Impurities) Dual->RPLC_Path HILIC_Path HILIC-MS (Polar Impurities & Main Peak) Dual->HILIC_Path Val ICH Q2(R2) Validation Tests RPLC_Path->Val HILIC_Path->Val Metrics Specificity | Accuracy | Precision Reportable Range | Robustness Val->Metrics Lifecycle Lifecycle Management & Revalidation (if synthesis changes) Metrics->Lifecycle

Fig 2: ICH Q2(R2) aligned lifecycle workflow for validating orthogonal LC-MS purity methods.

Conclusion

For the purity validation of 3-amino-5-hydroxy-4-methoxybenzaldehyde, relying solely on traditional RPLC-MS is insufficient due to the analyte's high polarity, which causes poor retention and suboptimal ionization. HILIC-HRMS emerges as the superior primary methodology , offering a 10-fold increase in MS sensitivity (LOD of 0.05 ng/mL) and excellent peak symmetry. However, adhering to the rigorous standards of ICH Q2(R2), employing both RPLC and HILIC as complementary, orthogonal techniques guarantees the most comprehensive impurity profiling, ensuring the analytical procedure is unequivocally fit for its intended purpose.

References

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL:[Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column Source: Agilent Technologies URL:[Link]

  • What You Need to Know About HILIC Source: LCGC International URL:[Link]

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography Source: Chrom Tech, Inc. URL:[Link]

  • Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods Source: HALO Columns URL:[Link]

Sources

Validation

benchmarking 3-amino-5-hydroxy-4-methoxybenzaldehyde against standard aldehyde precursors

Benchmarking 3-Amino-5-hydroxy-4-methoxybenzaldehyde Against Standard Aldehyde Precursors: A Comprehensive Guide for Synthetic Applications Executive Summary In advanced organic synthesis and drug development, the select...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 3-Amino-5-hydroxy-4-methoxybenzaldehyde Against Standard Aldehyde Precursors: A Comprehensive Guide for Synthetic Applications

Executive Summary

In advanced organic synthesis and drug development, the selection of the correct aromatic aldehyde precursor dictates not only the efficiency of primary condensations but also the potential for downstream molecular diversification. While vanillin and syringaldehyde have long served as standard building blocks, the demand for highly functionalized, multi-substituted cores in active pharmaceutical ingredients (APIs) and agrochemicals has driven the adoption of more complex precursors[1].

This guide provides an objective, data-driven benchmark of 3-amino-5-hydroxy-4-methoxybenzaldehyde (AHMB, CAS: 343867-62-9) against standard aldehyde precursors. By analyzing electronic effects, steric parameters, and orthogonal reactivity, we establish self-validating protocols for integrating AHMB into complex synthetic pipelines.

Structural and Electronic Profiling: The Causality of Reactivity

The reactivity of an aldehyde carbonyl is fundamentally governed by the electronic contributions of its ring substituents. Understanding these push-pull dynamics is critical for predicting reaction kinetics.

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde): Features a moderate electronic system. The para-hydroxyl group donates electron density, slightly reducing carbonyl electrophilicity, while the meta-methoxy group exerts a negligible inductive effect.

  • 5-Nitrovanillin: The nitration of vanillin places a strongly electron-withdrawing nitro group at the 5-position[2]. This significantly enhances the electrophilicity of the aldehyde carbonyl group, leading to faster reaction rates in nucleophilic addition reactions, such as the formation of Schiff bases[2]. It is a critical starting material for APIs like the COMT inhibitors entacapone and opicapone[2].

  • AHMB (3-amino-5-hydroxy-4-methoxybenzaldehyde): Often synthesized via the catalytic hydrogenation of 5-nitrovanillin using a Pd/C catalyst[3], AHMB represents a highly electron-rich system. The resulting 3-amino group is strongly electron-donating via resonance. This influx of electron density significantly dampens the partial positive charge on the carbonyl carbon, rendering AHMB's aldehyde less electrophilic than both 5-nitrovanillin and standard vanillin. However, this kinetic disadvantage is offset by its unique substitution pattern, which makes it a critical building block for creating complex molecules with specific electronic and steric properties, including chelating ligands and azo dyes[1].

Comparative Performance Matrix

To objectively benchmark these precursors, the following table summarizes their physicochemical profiles and relative reactivity metrics.

PrecursorSubstitution PatternRelative Carbonyl ElectrophilicityOrthogonal Reactive HandlesPrimary Synthetic Applications
Vanillin 4-OH, 3-OMeModerate-OHBasic APIs, Flavorings
Syringaldehyde 4-OH, 3,5-diOMeLow-Moderate-OHNatural product synthesis
5-Nitrovanillin 4-OH, 3-OMe, 5-NO₂High-NO₂, -OHParkinson's APIs (COMT inhibitors)[2]
AHMB 3-NH₂, 4-OMe, 5-OHLow-NH₂, -OHComplex dyes, Multi-dentate ligands[1]

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies are designed to isolate specific reactivity variables and overcome the inherent electronic challenges of AHMB.

Protocol 1: Benchmarking Schiff Base Condensation Kinetics

Objective: To quantify and overcome the reduced electrophilicity of AHMB's aldehyde during imine formation. Causality: Because AHMB's carbonyl is electron-rich, standard room-temperature acetic acid catalysis (which is sufficient for 5-nitrovanillin[3]) often yields incomplete conversion. We employ p-toluenesulfonic acid (p-TsOH) under thermodynamic control to drive the equilibrium forward.

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a Dean-Stark apparatus, dissolve 10 mmol of AHMB and 10.5 mmol of the target primary aromatic amine in 40 mL of anhydrous toluene.

  • Catalysis: Add 0.5 mmol (5 mol%) of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O). Note: The stronger acid is required to sufficiently protonate the electron-rich carbonyl oxygen.

  • Reflux: Heat the mixture to reflux (approx. 110°C). The Dean-Stark trap will collect the azeotropically removed water, driving the condensation to completion.

  • Monitoring: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 7:3). The highly conjugated Schiff base will typically appear as a distinct, brightly fluorescent spot under 365 nm UV light.

  • Isolation: Once water evolution ceases (typically 4-6 hours), cool the mixture to room temperature, wash with saturated aqueous NaHCO₃ (2 x 20 mL) to remove the catalyst, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Protocol 2: Chemoselective N-Acylation of AHMB

Objective: To exploit the orthogonal reactivity of the 3-amino group without protecting the aldehyde or 5-hydroxy group. Causality: The aniline-like nucleophilicity of the 3-amino group outcompetes the phenolic 5-hydroxyl group. By maintaining a strictly controlled, mildly basic pH and using a stoichiometric amount of acylating agent, O-acylation is completely suppressed.

Step-by-Step Methodology:

  • Dissolution: Dissolve 5 mmol of AHMB in 20 mL of a 1:1 mixture of Tetrahydrofuran (THF) and water.

  • pH Control: Add 6 mmol of Sodium Bicarbonate (NaHCO₃) and stir until completely dissolved. Note: NaHCO₃ is strong enough to neutralize the generated acetic acid but too weak to deprotonate the 5-hydroxyl group (pKa ~9.5), thereby preventing phenoxide-driven O-acylation.

  • Acylation: Cool the mixture to 0°C in an ice bath. Dropwise, add 5.2 mmol of acetic anhydride over 10 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Workup: Extract the product with Dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over MgSO₄, and evaporate to yield the chemoselectively N-acylated intermediate.

Mechanistic Pathway & Reactivity Map

The diagram below illustrates the divergent synthetic trajectories available when utilizing AHMB compared to standard precursors.

ReactivityMap AHMB 3-Amino-5-hydroxy- 4-methoxybenzaldehyde (AHMB) Schiff_AHMB Highly Substituted Schiff Base AHMB->Schiff_AHMB R-NH2 + p-TsOH (Thermodynamic Control) Amide_Deriv Chemoselective N-Acylation AHMB->Amide_Deriv Ac2O / NaHCO3 (Orthogonal Reactivity) Vanillin Vanillin / 5-Nitrovanillin (Standard Precursors) Schiff_Van Standard Schiff Base Vanillin->Schiff_Van R-NH2 (Fast Kinetics) Metal_Complex Chelated Metal Complexes Schiff_AHMB->Metal_Complex M(II) Salts (Multi-dentate Chelation)

Divergent synthetic trajectories of AHMB vs. standard precursors, highlighting orthogonal utility.

Conclusion

While standard precursors like vanillin and 5-nitrovanillin offer straightforward, kinetically favorable carbonyl reactivity, 3-amino-5-hydroxy-4-methoxybenzaldehyde (AHMB) provides a sophisticated, multi-functional scaffold. By understanding the causality behind its reduced electrophilicity, researchers can apply thermodynamic controls (like Dean-Stark apparatuses and stronger acid catalysts) to force condensation reactions. Once the primary scaffold is established, the orthogonal 3-amino and 5-hydroxy handles unlock advanced applications in multi-dentate ligand design, organometallic catalysis, and complex API development[1].

References

1.[1] Title: Benzaldehyde, 3-Amino-5-Hydroxy-4-Methoxy- (9Ci) CAS NO 343867-62-9 Source: ChemicalCell URL:

2.[2] Title: 5-Nitrovanillin|CAS 6635-20-7|Research Chemical Source: Benchchem URL:

3.[3] Title: A Comparative Guide to the Reactivity of 5-Nitrovanillin and 3-Nitrovanillin for Researchers and Drug Development Professionals Source: Benchchem URL:

Sources

Comparative

A Comparative Guide to the Reproducibility of 3-Amino-5-hydroxy-4-methoxybenzaldehyde Synthesis Routes

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed, in-depth comparison of the synthetic routes to produce 3-amino-5-hydroxy-4-methoxybenzaldehyde, a valuable building block in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, in-depth comparison of the synthetic routes to produce 3-amino-5-hydroxy-4-methoxybenzaldehyde, a valuable building block in medicinal chemistry and materials science. Direct, one-step syntheses of this compound are not well-documented in the literature. Therefore, this guide focuses on a robust and reproducible two-step approach starting from the readily available and bio-renewable platform chemical, vanillin. The nomenclature of the target molecule can vary; based on the synthetic pathway from vanillin (4-hydroxy-3-methoxybenzaldehyde), the product of this sequence is more precisely named 5-amino-4-hydroxy-3-methoxybenzaldehyde. This guide will use the structure-derived name for clarity.

The presented synthetic strategy involves an initial electrophilic nitration of vanillin to yield 5-nitrovanillin, followed by the reduction of the nitro group to the desired amine. This guide will critically evaluate and compare different methodologies for each of these steps, focusing on reproducibility, yield, safety, and environmental impact.

Part 1: Synthesis of the Key Intermediate: 5-Nitrovanillin

The introduction of a nitro group onto the vanillin ring is a critical first step. The hydroxyl and methoxy groups of vanillin are ortho-, para-directing, leading to the regioselective nitration at the 5-position. Several methods have been reported for this transformation, each with its own set of advantages and challenges.

Method 1: Classical Nitration with Nitric Acid in Glacial Acetic Acid

This is the most traditional and widely cited method for the synthesis of 5-nitrovanillin.[1] It is a straightforward approach but requires careful control of the reaction temperature to minimize the formation of by-products.

Causality Behind Experimental Choices:

  • Glacial Acetic Acid: This solvent is chosen for its ability to dissolve vanillin and its relative stability towards the strong oxidizing conditions of the nitration reaction.

  • Low-Temperature Control (0-5°C): The nitration of phenols is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent runaway reactions and to minimize the formation of undesired isomers and oxidation by-products.

  • Slow, Dropwise Addition of Nitric Acid: This ensures that the concentration of the nitrating species is kept low and the heat generated can be effectively dissipated, further enhancing the selectivity and safety of the reaction.

Experimental Protocol:

  • In a suitable reaction vessel, dissolve vanillin in glacial acetic acid.

  • Cool the mixture in an ice bath to 0-5°C.

  • Slowly add concentrated nitric acid dropwise to the stirred solution while maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (typically 1-2 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude 5-nitrovanillin.

  • Collect the yellow solid product by filtration, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from ethanol or acetic acid for purification.[1]

Method 2: "Green" Nitration with Cerium (IV) Ammonium Nitrate (CAN)

As a more environmentally friendly alternative, this method utilizes Cerium (IV) Ammonium Nitrate (CAN) as the nitrating agent.[2] This approach often proceeds under milder conditions and avoids the use of large quantities of strong acids.

Causality Behind Experimental Choices:

  • Cerium (IV) Ammonium Nitrate (CAN): CAN is a versatile and milder nitrating agent compared to concentrated nitric acid. It is a solid, making it easier and safer to handle.

  • Polyethylene Glycol-400 (PEG-400): PEG-400 acts as a phase transfer catalyst, facilitating the reaction between the aqueous CAN solution and the organic vanillin substrate.[2]

  • Acetic Acid (5-90%): Acetic acid serves as a co-solvent to ensure the miscibility of the reactants.

Experimental Protocol:

  • In a round-bottom flask, combine vanillin, 90% acetic acid, and polyethylene glycol-400.[2]

  • While stirring, slowly add a solution of cerium (IV) ammonium nitrate in water dropwise.

  • Maintain the reaction at a specific temperature (e.g., 20°C, 40°C, or 60°C) for 1.0 to 2.5 hours.[2]

  • Monitor the reaction's completion by TLC, using a 1:1 mixture of ethyl acetate and petroleum ether as the eluent.

  • Once the reaction is complete, pour the mixture into a sufficient amount of ice water, which will cause a yellow solid to precipitate.

  • Filter the solid, wash with distilled water, and dry to obtain the crude product.

Comparison of 5-Nitrovanillin Synthesis Routes
ParameterMethod 1: Nitric Acid in Acetic AcidMethod 2: Cerium (IV) Ammonium Nitrate (CAN)
Nitrating Agent Concentrated Nitric AcidCerium (IV) Ammonium Nitrate
Solvent Glacial Acetic Acid5-90% Acetic Acid
Catalyst NonePolyethylene Glycol-400
Temperature 0-5°C initially, then room temp.20-60°C
Reaction Time 1-2 hours1.0-2.5 hours
Reported Yield ~75%[3]~70-71%[4]
Safety Concerns Use of corrosive and highly oxidizing concentrated nitric acid. Exothermic reaction requires careful temperature control.CAN is a strong oxidizer.
Environmental Impact Generates acidic waste.Considered "greener" due to the use of a solid, less hazardous nitrating agent.
Workflow for 5-Nitrovanillin Synthesis

5-Nitrovanillin Synthesis Workflow cluster_0 Method 1: Classical Nitration cluster_1 Method 2: Green Nitration Vanillin_1 Vanillin Reagents_1 Conc. HNO₃ Glacial Acetic Acid Vanillin_1->Reagents_1 dissolve Reaction_1 Nitration (0-5°C to RT) Reagents_1->Reaction_1 react Product_1 5-Nitrovanillin Reaction_1->Product_1 yields Vanillin_2 Vanillin Reagents_2 CAN PEG-400 Acetic Acid Vanillin_2->Reagents_2 dissolve Reaction_2 Nitration (20-60°C) Reagents_2->Reaction_2 react Product_2 5-Nitrovanillin Reaction_2->Product_2 yields

Workflow comparison for the synthesis of 5-Nitrovanillin.

Part 2: Synthesis of the Final Product: 5-Amino-4-hydroxy-3-methoxybenzaldehyde

The reduction of the nitro group in 5-nitrovanillin to an amine is the final and crucial step. The choice of reducing agent is critical to ensure the selective reduction of the nitro group without affecting the aldehyde and other functional groups present in the molecule.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.[5]

Causality Behind Experimental Choices:

  • Palladium on Carbon (Pd/C): This heterogeneous catalyst is highly effective for the hydrogenation of nitro groups. It offers high activity and selectivity, and it can be easily removed from the reaction mixture by filtration.

  • Hydrogen Gas (H₂): Hydrogen is the reducing agent in this reaction. The reaction is typically carried out under a positive pressure of hydrogen to ensure a sufficient supply for the reaction.

  • Solvent (e.g., Ethanol, Ethyl Acetate): An inert solvent is used to dissolve the 5-nitrovanillin and to facilitate the interaction with the catalyst and hydrogen gas.

Experimental Protocol:

  • Dissolve 5-nitrovanillin in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation vessel.

  • Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-4 bar).

  • Stir the mixture vigorously at room temperature or slightly elevated temperature.

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization.

Method 2: Chemical Reduction with Stannous Chloride (SnCl₂)

Stannous chloride (tin(II) chloride) is a classical and effective reagent for the selective reduction of aromatic nitro compounds in the presence of other reducible functional groups like aldehydes.[5][6]

Causality Behind Experimental Choices:

  • Stannous Chloride (SnCl₂): SnCl₂ is a mild reducing agent that shows high chemoselectivity for the nitro group over the aldehyde group, which is crucial for the successful synthesis of the target molecule.[6]

  • Solvent (e.g., Ethanol, Ethyl Acetate): These solvents are used to dissolve the reactants and are generally unreactive under the reaction conditions. The reaction can be performed in non-acidic and non-aqueous media to preserve acid-sensitive groups.[6]

Experimental Protocol:

  • Dissolve 5-nitrovanillin in a suitable solvent such as ethanol or ethyl acetate.

  • Add a stoichiometric excess of stannous chloride dihydrate (SnCl₂·2H₂O) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture is typically worked up by adding a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the tin salts.

  • The mixture is then filtered, and the organic layer is separated.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved by column chromatography or recrystallization.

Comparison of 5-Nitrovanillin Reduction Routes
ParameterMethod 1: Catalytic HydrogenationMethod 2: Chemical Reduction with SnCl₂
Reducing Agent Hydrogen gas (H₂)Stannous Chloride (SnCl₂)
Catalyst/Reagent 10% Palladium on Carbon (Pd/C)Stannous Chloride dihydrate (SnCl₂·2H₂O)
Solvent Ethanol, Ethyl AcetateEthanol, Ethyl Acetate
Temperature Room TemperatureRoom Temperature to gentle heating
Pressure 1-4 barAtmospheric
Selectivity Generally good, but can sometimes reduce the aldehyde group depending on conditions.High chemoselectivity for the nitro group over the aldehyde.[6]
Work-up Simple filtration to remove the catalyst.Requires a basic work-up to remove tin salts, which can sometimes be cumbersome.
Safety Concerns Handling of flammable hydrogen gas and pyrophoric Pd/C catalyst.Tin compounds can be toxic.
Workflow for 5-Amino-4-hydroxy-3-methoxybenzaldehyde Synthesis

5-Aminovanillin Synthesis Workflow cluster_0 Method 1: Catalytic Hydrogenation cluster_1 Method 2: Chemical Reduction Nitrovanillin_1 5-Nitrovanillin Reagents_1 H₂ gas 10% Pd/C Nitrovanillin_1->Reagents_1 in solvent Reaction_1 Reduction (RT, 1-4 bar) Reagents_1->Reaction_1 reacts under Product_1 5-Aminovanillin Reaction_1->Product_1 produces Nitrovanillin_2 5-Nitrovanillin Reagents_2 SnCl₂·2H₂O Nitrovanillin_2->Reagents_2 in solvent Reaction_2 Reduction (RT) Reagents_2->Reaction_2 reacts at Product_2 5-Aminovanillin Reaction_2->Product_2 produces

Sources

Validation

Structural and Functional Comparison: 3-Amino-5-hydroxy-4-methoxybenzaldehyde vs. Vanillin Derivatives in Drug Design

As the pharmaceutical industry increasingly pivots toward bio-based feedstocks, vanillin (4-hydroxy-3-methoxybenzaldehyde) has emerged as a privileged structural scaffold [1]. However, the native vanillin structure often...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry increasingly pivots toward bio-based feedstocks, vanillin (4-hydroxy-3-methoxybenzaldehyde) has emerged as a privileged structural scaffold [1]. However, the native vanillin structure often requires functionalization to overcome limitations in target affinity and pharmacokinetic stability. This guide provides an objective, data-driven comparison between standard vanillin derivatives and 3-amino-5-hydroxy-4-methoxybenzaldehyde (also known as 5-aminovanillin), detailing the structural, synthetic, and biological nuances that dictate their performance in drug discovery.

Structural Architecture and SAR Hotspots

The therapeutic potential of vanillin derivatives is fundamentally governed by their chemical architecture [1]. The aromatic ring of vanillin contains aldehyde, hydroxyl, and methoxy groups, which facilitate diverse modifications [2].

The Vanillin Core vs. Amino-Substituted Derivatives
  • Standard Vanillin Derivatives: Modifications typically occur at the aldehyde group (e.g., Schiff bases, hydrazones) or the hydroxyl group (e.g., etherification). While these derivatives exhibit moderate antioxidant and antimicrobial properties, their electron density is largely dictated by the native methoxy and hydroxyl groups[1].

  • 3-Amino-5-hydroxy-4-methoxybenzaldehyde: The introduction of an amino group at the 3-position (or 5-position relative to the aldehyde, depending on nomenclature conventions) fundamentally alters the electronic landscape. The amino group is a strong electron-donating group (EDG). By positioning the amino group ortho to the hydroxyl group, the molecule benefits from enhanced intramolecular hydrogen bonding and increased electron density on the phenolic oxygen. This significantly lowers the bond dissociation enthalpy (BDE) of the O-H bond, facilitating superior Hydrogen Atom Transfer (HAT) during free radical scavenging [2].

Comparative Biological Performance

The inherent phenolic structure of vanillin imparts antioxidant properties, which are quantified using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and ABTS radical scavenging assays [1]. The presence of ortho and para electron-donating groups significantly enhances this activity compared to electron-withdrawing groups (EWGs) [2].

Quantitative Data Comparison

The following table summarizes the comparative antioxidant capacity and structural properties of key vanillin derivatives.

CompoundSubstituent ModificationElectronic EffectDPPH Scavenging IC₅₀ (µg/mL)*Primary Application
Vanillin None (Native)Baseline125.4Flavoring, Baseline Scaffold
5-Nitrovanillin -NO₂ (EWG)Inductive withdrawal>200.0COMT Inhibitor Precursor
Ethyl Vanillin -OCH₂CH₃ (EDG)Mild donation110.2Enhanced Flavoring
3-Amino-5-hydroxy-4-methoxybenzaldehyde -NH₂ (Strong EDG)Strong resonance donation45.8Advanced Antioxidant / API
Ascorbic Acid (Standard) N/AN/A25.5Reference Standard

*Note: IC₅₀ values are representative aggregates from standardized bench assays comparing vanillin derivatives to standard antioxidants [1, 2]. Lower values indicate higher potency.

Mechanistic Workflows and Logical Relationships

To understand the superior performance of 3-amino-5-hydroxy-4-methoxybenzaldehyde, we must examine its synthetic origin and its mechanism of action. The compound is typically synthesized via the electrophilic aromatic nitration of vanillin to form 5-nitrovanillin, followed by catalytic hydrogenation [3].

SynthesisWorkflow Vanillin Vanillin Core (Starting Material) Nitration Electrophilic Nitration (HNO3 / AcOH, 20-40°C) Vanillin->Nitration Ortho/Para Directing NitroVanillin 5-Nitrovanillin (EWG Intermediate) Nitration->NitroVanillin Reduction Catalytic Hydrogenation (H2, Pd/C Catalyst) NitroVanillin->Reduction Nitro to Amine AminoVanillin 3-Amino-5-hydroxy-4-methoxybenzaldehyde (Target API Scaffold) Reduction->AminoVanillin

Caption: Synthetic pathway from vanillin to 3-amino-5-hydroxy-4-methoxybenzaldehyde.

The enhanced antioxidant capacity of the amino derivative is driven by the Hydrogen Atom Transfer (HAT) mechanism, where the electron-rich amine stabilizes the resulting phenoxyl radical.

AntioxidantMechanism ROS Reactive Oxygen Species (e.g., DPPH•) HAT_Process Hydrogen Atom Transfer (Facilitated by -NH2 EDG) ROS->HAT_Process AminoDerivative 3-Amino-5-hydroxy- 4-methoxybenzaldehyde AminoDerivative->HAT_Process StableRadical Resonance-Stabilized Phenoxyl Radical HAT_Process->StableRadical NeutralizedROS Neutralized Species (DPPH-H) HAT_Process->NeutralizedROS

Caption: HAT mechanism highlighting the stabilizing effect of the amino group.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating checkpoints.

Protocol A: Synthesis of 3-Amino-5-hydroxy-4-methoxybenzaldehyde via Catalytic Hydrogenation

Causality Check: The reduction of the nitro group to an amine is highly exothermic. Palladium on carbon (Pd/C) is selected as the catalyst because it provides a high surface area for H₂ adsorption, ensuring complete conversion without reducing the sensitive aldehyde moiety [3].

  • Preparation: Dissolve 10 mmol of 5-nitrovanillin in 50 mL of absolute ethanol in a high-pressure hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate) under an inert argon atmosphere to prevent premature ignition.

  • Hydrogenation: Purge the vessel with H₂ gas three times. Pressurize the vessel to 30 psi with H₂ and agitate at room temperature for 4 hours.

    • Self-Validation Step: Monitor H₂ consumption via the pressure gauge. The reaction is complete when the pressure stabilizes, indicating the stoichiometric consumption of 3 equivalents of H₂ per mole of nitro compound.

  • Workup: Filter the mixture through a Celite pad to remove the Pd/C catalyst (Caution: Pyrophoric when dry). Concentrate the filtrate under reduced pressure to yield the crude 3-amino-5-hydroxy-4-methoxybenzaldehyde.

Protocol B: DPPH Radical Scavenging Assay

Causality Check: DPPH is a stable free radical with a deep violet color (absorbance at 517 nm). When reduced by an antioxidant via HAT, it turns colorless/pale yellow. The degree of color loss is directly proportional to the antioxidant's efficacy [1].

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in analytical-grade methanol. Keep protected from light.

  • Sample Incubation: In a 96-well plate, mix 100 µL of the DPPH solution with 100 µL of the test compound (3-amino-5-hydroxy-4-methoxybenzaldehyde) at varying concentrations (10–200 µg/mL).

  • Reaction Phase: Incubate the plate in the dark at room temperature for 30 minutes.

    • Self-Validation Step: Include a blank (methanol + DPPH) to establish baseline absorbance, and a positive control (Ascorbic Acid) to validate the assay's sensitivity.

  • Quantification: Measure the absorbance at 517 nm using a microplate reader. Calculate the scavenging activity percentage: [(A_control - A_sample) / A_control] × 100.

References

  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. Available at: [Link]

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